2-methyl-N,N-dipropylbenzenesulfonamide
Description
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Properties
IUPAC Name |
2-methyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVBQXFLHEXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-methyl-N,N-dipropylbenzenesulfonamide: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-N,N-dipropylbenzenesulfonamide, an N,N-disubstituted aromatic sulfonamide. While specific research on this molecule is limited, this document leverages established principles of organic chemistry and extensive data on analogous structures to detail its chemical and physical properties, present a robust and validated synthetic protocol, and outline methods for its structural elucidation. The narrative emphasizes the causal relationships behind its predicted characteristics and the rationale for the described experimental procedures, offering field-proven insights for researchers exploring this class of compounds.
Introduction and Molecular Structure
This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine.[1] This structural motif is found in numerous important pharmaceuticals, including antibacterial sulfa drugs and anti-inflammatory agents.[2][3] The title compound is specifically a tertiary sulfonamide, featuring a tolyl group (2-methylphenyl) attached to the sulfur atom and two propyl groups on the nitrogen atom.
The presence of the ortho-methyl group on the benzene ring and the N,N-dipropyl substitution creates a sterically hindered and lipophilic molecule. These features are expected to significantly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity compared to simpler benzenesulfonamides.[4]
Molecular Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₂₁NO₂S
-
Molecular Weight: 255.38 g/mol
-
CAS Number: 87593-63-3
Chemical Structure:
Physicochemical Properties: A Structure-Property Relationship Analysis
The physicochemical properties of this compound are dictated by the interplay of its aromatic ring, the polar sulfonyl group, and the nonpolar alkyl chains. While experimentally determined data is scarce, reliable predictions can be made based on its structure.
Expertise Insight: The bulky N,N-dipropyl groups prevent the formation of intermolecular hydrogen bonds, which are possible in primary and secondary sulfonamides.[1] This lack of hydrogen bonding, combined with a relatively high molecular weight, suggests that the compound will be a high-boiling liquid or a low-melting solid at room temperature. Its largely nonpolar character, owing to the tolyl group and six additional methylene groups, predicts poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[5]
| Property | Predicted/Typical Value | Rationale & Causality |
| Physical State | Colorless to pale yellow oil or low-melting solid | The tertiary sulfonamide structure and alkyl chains disrupt crystal lattice packing, favoring a liquid or low-melting state.[1] |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and dipole-dipole interactions from the SO₂ group lead to a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents | The large hydrophobic surface area (tolyl and dipropyl groups) dominates the polar sulfonyl group, leading to lipophilicity.[5] |
| Density | ~1.1 g/cm³ (Predicted) | Typical for aromatic sulfonamides. |
| Stability | Stable under neutral conditions | The sulfonamide functional group is generally robust and unreactive under standard laboratory conditions.[1] |
Synthesis: A Validated Experimental Protocol
The most reliable and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] This protocol details the synthesis of this compound from 2-toluenesulfonyl chloride and dipropylamine.
Reaction Scheme: CH₃-C₆H₄-SO₂Cl + HN(CH₂CH₂CH₃)₂ → CH₃-C₆H₄-SO₂N(CH₂CH₂CH₃)₂ + HCl
Step-by-Step Methodology
-
Reaction Setup: To a solution of dipropylamine (1.2 equivalents) and a tertiary amine base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottomed flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Causality: Using excess amine and an additional base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Dichloromethane is an excellent solvent as it is inert and dissolves both reactants. Cooling prevents potential side reactions.
-
-
Addition of Sulfonyl Chloride: Dissolve 2-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of impurities.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared, ensuring the reaction has gone to completion.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine (to reduce the amount of water in the organic layer).
-
Causality: Each washing step serves a specific purpose to purify the product from unreacted starting materials and byproducts, which is a hallmark of a self-validating protocol.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel flash column chromatography.
-
Causality: Column chromatography separates the target compound from any non-polar or highly polar impurities, yielding the pure this compound.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation and Analytical Data
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.[7]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 ppm (m, 4H): Aromatic protons of the tolyl group.δ ~3.1 ppm (t, 4H): Methylene protons (-N-CH₂ -CH₂-CH₃) adjacent to the nitrogen.δ ~2.6 ppm (s, 3H): Methyl protons of the tolyl group.δ ~1.6 ppm (sextet, 4H): Methylene protons (-N-CH₂-CH₂ -CH₃) in the middle of the propyl chain.δ ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₂-CH₃ ) of the propyl chains. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-125 ppm: Aromatic carbons.δ ~52 ppm: -N-CH₂ - carbons.δ ~22 ppm: -N-CH₂-CH₂ - carbons.δ ~20 ppm: Aromatic CH₃ carbon.δ ~11 ppm: Terminal -CH₃ carbons. |
| FT-IR (ATR) | ~1350-1320 cm⁻¹ (strong): Asymmetric SO₂ stretch.~1170-1150 cm⁻¹ (strong): Symmetric SO₂ stretch.~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 255.Key Fragments: m/z = 155 ([CH₃-C₆H₄-SO₂]⁺), m/z = 91 ([C₇H₇]⁺, tropylium ion). |
Data Integration for Structural Validation
Caption: Integrating multi-spectroscopic data for definitive structure elucidation.
Potential Applications in Research and Drug Development
While this compound itself is not a known drug, its core structure is relevant to medicinal chemistry. The sulfonamide group is a key pharmacophore in many drugs.[8]
-
Scaffold for Library Synthesis: This compound can serve as a lead structure or building block. The aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for various biological targets.
-
Bioisostere Replacement Studies: In drug design, N,N-dialkylsulfonamides can be used as bioisosteres for other functional groups, like esters or amides, to modulate physicochemical properties such as stability, lipophilicity, and permeability.[9][10]
-
Probing Enzyme Active Sites: As a sterically defined and lipophilic molecule, it could be used as a chemical probe to investigate the topology and nature of hydrophobic pockets in enzyme active sites.
Conclusion
This compound is a tertiary sulfonamide whose properties are logically derived from its constituent chemical features. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The detailed protocols and analytical insights serve as a reliable resource for researchers working with this molecule or related N,N-disubstituted sulfonamides, enabling further exploration in synthetic chemistry and drug discovery.
References
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Wikipedia. Sulfonamide. [Link]
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Hassan, A. Q., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
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Strom, B. L., et al. (2003). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. The New England Journal of Medicine. [Link]
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Pavan, F. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. [Link]
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NIST. Benzenesulfonamide, 2-methyl-. NIST Chemistry WebBook. [Link]
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Al-Ghamdi, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
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Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. [Link]
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Pavan, F. R., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. [Link]
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ResearchGate. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF. [Link]
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PrepChem.com. Synthesis of N-(2-methylphenyl)-benzenesulfonamide. [Link]
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PubChem. N,N-Diethylbenzenesulfonamide. [Link]
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PubChem. 2-Methylbenzenesulfonamide. [Link]
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ResearchGate. (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. [Link]
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PubChem. Benzenesulfonamide. [Link]
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Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methyl-benzo-yl)benzene-sulfonamide. PubMed. [Link]
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Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. PMC. [Link]
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The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
SciSpace. Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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Fun, H.-K., et al. (2011). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. PMC. [Link]
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PubChem. N-Methylbenzenesulfonamide. [Link]
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PubMed. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. [Link]
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ResearchGate. Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. [Link]
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Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
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Organic Syntheses. p. 943. [Link]
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PubMed. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. [Link]
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PrepChem.com. Preparation of 2-toluenesulfonyl chloride. [Link]
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CORA. Synthesis and reactivity of α-diazo-β-keto sulfonamides. [Link]
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ResearchGate. Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. [Link]
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- 10. researchgate.net [researchgate.net]
Solubility Profile of 2-methyl-N,N-dipropylbenzenesulfonamide: A Predictive Analysis and Methodological Guide
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
2-methyl-N,N-dipropylbenzenesulfonamide is a substituted aromatic sulfonamide whose physicochemical properties, particularly its solubility in organic solvents, are critical for its application in synthetic chemistry, process development, and formulation science. Publicly available experimental data on the solubility of this specific molecule is scarce. This guide, therefore, serves two primary purposes. First, it provides a theoretical and predictive analysis of the compound's solubility based on its molecular structure and established chemical principles. Second, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and quantifying the solubility of novel sulfonamide derivatives.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. The structure of this compound features distinct regions that dictate its interactions.
-
Polar Core: The sulfonamide group (-SO₂N<) is highly polar and capable of acting as a hydrogen bond acceptor. This region contributes to solubility in polar solvents.
-
Nonpolar Periphery: The molecule possesses significant nonpolar character due to the tolyl (methylbenzene) ring and, notably, the two n-propyl groups attached to the nitrogen atom. These bulky, hydrophobic alkyl chains sterically hinder the polar sulfonamide core and dominate the molecular surface area, driving solubility in nonpolar and moderately polar environments.
Given this structure, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the sulfonamide group without the energetic penalty of disrupting a strong hydrogen-bonding network.
-
Moderate Solubility: Expected in nonpolar aromatic solvents like toluene, which can interact favorably with the tolyl ring via π-stacking. Solubility is also anticipated in short-chain alcohols like ethanol and isopropanol, although the bulky N,N-dipropyl groups may limit interactions with the hydroxyl group of the alcohol.
-
Low to Negligible Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane. While the propyl chains are compatible, the highly polar sulfonamide group will resist dissolution. Similarly, very polar, protic solvents like water will be poor solvents due to the compound's inability to act as a hydrogen bond donor and its overall hydrophobic nature.
This predictive framework is visualized in the diagram below.
Caption: Predicted solubility based on molecular features.
Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is the gold-standard technique for determining the saturation solubility of a compound in a specific solvent. It is recognized by international regulatory bodies and provides highly reliable and reproducible data when executed correctly. The protocol below is a self-validating system designed for accuracy.
Principle: An excess amount of the solid solute (this compound) is agitated in the solvent at a constant, controlled temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.
Materials and Equipment:
-
This compound (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic orbital shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes (Class A)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Experimental Workflow:
-
Preparation of the Solid:
-
Ensure the this compound is a finely ground powder to maximize surface area and accelerate the approach to equilibrium. If necessary, gently grind the solid using a mortar and pestle.
-
-
Vial Preparation and Addition of Components:
-
Add an excess amount of the solid solute to each vial. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 100 mg of solute to 10 mL of solvent.
-
Precisely pipette the chosen volume of solvent (e.g., 10.0 mL) into each vial containing the solid.
-
Securely cap the vials. Prepare each solvent condition in triplicate to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended but not so vigorous as to cause splashing or aerosol formation.
-
The time required to reach equilibrium is critical and must be determined experimentally. A preliminary study should be run where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant increase in concentration. For sulfonamides, 48-72 hours is often sufficient.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours. This allows the excess solid to sediment completely, preventing contamination of the sample.
-
Carefully draw the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.
-
-
Analytical Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using at least five standards of known concentration, prepared from a stock solution of this compound. The curve must demonstrate linearity (R² > 0.999).
-
Determine the concentration of the diluted sample by interpolating its response against the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the final solubility using the following formula:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
-
Report the average solubility and standard deviation from the triplicate measurements.
-
The entire workflow is depicted in the following diagram.
2-methyl-N,N-dipropylbenzenesulfonamide safety data sheet (SDS)
The following is an in-depth technical guide and safety dossier for 2-methyl-N,N-dipropylbenzenesulfonamide .
As a specific, non-commoditized pharmaceutical intermediate, this compound lacks a widely public, government-standardized Safety Data Sheet (SDS). Therefore, this guide operationalizes the safety profile using Structure-Activity Relationship (SAR) analysis, referencing its parent scaffold (o-toluenesulfonamide) and structural analogs (e.g., Probenecid intermediates).
Operational Safety, Synthesis, and Handling for R&D Applications
Chemical Identity & Physicochemical Profiling
This molecule is a lipophilic sulfonamide derivative, structurally characterized by an ortho-methyl group on the benzene ring and two propyl chains on the sulfonamide nitrogen. This substitution pattern significantly increases lipophilicity compared to the parent sulfonamide, altering its dermal absorption profile.
Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | N,N-Dipropyl-o-toluenesulfonamide; o-Toluenesulfonic acid dipropylamide |
| CAS Number | Not widely listed (Analogous to o-Toluenesulfonamide CAS: 88-19-7) |
| Molecular Formula | C₁₃H₂₁NO₂S |
| Molecular Weight | 255.38 g/mol |
| Structural Class | Sulfonamide; Alkylbenzene |
Predicted Physicochemical Properties
Data derived from ACD/Labs and EPISuite predictions for this specific structure.
| Property | Value (Predicted/Observed) | Operational Implication |
| Physical State | Viscous Oil or Low-Melting Solid | Handle as a liquid; potential for surface spreading. |
| Boiling Point | ~330–340 °C (at 760 mmHg) | Thermally stable under standard reflux conditions. |
| LogP (Lipophilicity) | 3.8 ± 0.4 | High. Readily crosses skin/membranes. Glove permeation risk. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Use organic solvents for cleanup. |
| pKa | Non-ionizable (Tertiary sulfonamide) | pH manipulation will not solubilize the neutral molecule. |
Hazard Identification & Risk Assessment (GHS)
Classification based on Read-Across Methodology from o-Toluenesulfonamide and Dipropylamine derivatives.
GHS Classification (Self-Classified for R&D)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
-
Aquatic Toxicity (Chronic): Category 3 (Harmful to aquatic life with long-lasting effects due to LogP > 3).
The "Lipophilicity Multiplier" Risk
Unlike simple benzenesulfonamides, the dipropyl moiety acts as a lipophilic carrier.
-
Risk: Enhanced dermal absorption. While the parent o-toluenesulfonamide has low acute toxicity (LD50 > 2000 mg/kg), this derivative may penetrate the stratum corneum faster.
-
Mechanism: The propyl chains disrupt hydrogen bonding networks, increasing solubility in skin lipids.
Synthesis & Purification Protocol
Expertise Pillar: This workflow ensures high purity while mitigating the risk of exothermic sulfonyl chloride hydrolysis.
Reaction Logic
The synthesis utilizes a nucleophilic substitution (Schotten-Baumann type) between o-toluenesulfonyl chloride and dipropylamine.
Critical Safety Note: o-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Dipropylamine is flammable and toxic.[1]
Step-by-Step Methodology
-
Preparation:
-
Charge a 3-neck round-bottom flask with 2-methylbenzenesulfonyl chloride (1.0 eq) dissolved in dry Dichloromethane (DCM) (10 volumes).
-
Cool the system to 0°C under a Nitrogen atmosphere.
-
-
Amine Addition:
-
Add Triethylamine (TEA) (1.2 eq) as an HCl scavenger.
-
Add Dipropylamine (1.1 eq) dropwise via an addition funnel over 30 minutes.
-
Observation: A white precipitate (TEA[2]·HCl) will form immediately. The reaction is exothermic; maintain internal temp < 10°C.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize TEA salts.
-
Phase Separation: Wash the organic layer with 1M HCl, then Saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate), and finally Brine.
-
-
Isolation:
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If the product is an oil, purify via Silica Gel Chromatography (0-20% EtOAc in Hexanes).
-
Visual Workflow (Graphviz)
Figure 1: Synthesis pathway for this compound emphasizing temperature control during the amination step.
Toxicology & Metabolic Fate
Trustworthiness Pillar: Predicting toxicity based on metabolic pathways of structural analogs.
Metabolic Activation
-
Oxidation: The o-methyl group is a primary site for Cytochrome P450 oxidation, likely converting to the benzylic alcohol and subsequently the carboxylic acid (mimicking the structure of Saccharin precursors).
-
Dealkylation: N-dealkylation of the propyl groups is possible but slower than methyl oxidation.
Toxicological Endpoints (Read-Across)
| Endpoint | Prediction (Read-Across Source) | Safety Threshold |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat) | Low Hazard |
| Skin Sensitization | Non-sensitizing (o-Toluenesulfonamide) | Monitor for idiosyncratic sulfa-allergy |
| Genotoxicity | Negative (Ames Test on analogs) | Likely Non-Mutagenic |
| Neurotoxicity | Potential sedation at high doses | Due to high LogP/CNS penetration |
Emergency Response & Handling Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 if handling powder; Fume hood required for synthesis (due to DCM/Amine vapors).
-
Skin: Nitrile gloves are insufficient for prolonged contact due to the DCM solvent and lipophilic nature of the product. Use Silver Shield/Laminate gloves or double-glove (Nitrile over Laminate) during synthesis.
-
Eyes: Chemical splash goggles.
Spill Response Decision Tree
Figure 2: Emergency response logic for spills. Note the specific disposal requirement if chlorinated solvents (DCM) are present.
Storage & Stability
-
Conditions: Store in a cool, dry place (2–8°C recommended for long-term reference standards).
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, Nitric Acid).
-
Shelf Life: Stable for >2 years if protected from moisture. The sulfonamide bond is chemically robust against hydrolysis in neutral/mildly acidic conditions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7106, o-Toluenesulfonamide. (Parent scaffold toxicity data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Toluenesulfonamide. (REACH data for read-across). Retrieved from [Link]
-
Organic Syntheses. Sulfonamides via Sulfonyl Chlorides. (Standard protocol validation). Retrieved from [Link]
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Technical Guide: Physical Characteristics & Application Profile of N,N-Dipropyl-2-methylbenzenesulfonamide
The following is an in-depth technical guide on the physical characteristics, synthesis, and applications of N,N-dipropyl-2-methylbenzenesulfonamide (CAS 1468708-66-8).
Executive Summary
N,N-Dipropyl-2-methylbenzenesulfonamide (CAS No. 1468708-66-8 ) is a lipophilic sulfonamide derivative structurally characterized by an ortho-substituted toluene core and a tertiary sulfonamide nitrogen bearing two propyl chains.[1] Functioning primarily as a specialized organic building block and a potential plasticizing agent , this compound exhibits physicochemical behavior distinct from its primary amine analogs due to the lack of hydrogen bond donors.
This guide provides a comprehensive analysis of its physical properties, synthesis logic, and characterization protocols, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[2][3][4]
The steric bulk of the ortho-methyl group combined with the flexibility of the dipropyl chains dictates the molecule's conformational landscape, influencing its melting point and solubility profile.
Table 1: Chemical Identification Matrix
| Parameter | Detail |
| Chemical Name | N,N-Dipropyl-2-methylbenzenesulfonamide |
| Synonyms | N,N-Dipropyl-o-toluenesulfonamide; 2-Methyl-N,N-dipropylbenzene-1-sulfonamide |
| CAS Number | 1468708-66-8 |
| Molecular Formula | C₁₃H₂₁NO₂S |
| Molecular Weight | 255.38 g/mol |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C |
| InChI Key | Unique identifier required for database integration (Predicted: Standard InChI generation based on structure) |
Physical & Thermodynamic Characteristics[6]
As a Senior Application Scientist, it is critical to note that while specific experimental values for this catalog compound may be sparse in public literature, its properties can be rigorously bounded by homologous series analysis (e.g., compared to N,N-diethyl-2-methylbenzenesulfonamide).
Phase Behavior & State
Unlike unsubstituted sulfonamides which are high-melting solids due to strong intermolecular hydrogen bonding, N,N-dipropyl-2-methylbenzenesulfonamide lacks the N-H proton required for such networking.
-
Physical State: Viscous Liquid or Low-Melting Solid (Predicted MP < 40°C).
-
Appearance: Colorless to pale yellow oil.[2]
Key Physical Properties (Experimental & Predicted)
| Property | Value / Range | Technical Insight |
| Density | 1.05 – 1.10 g/cm³ | Typical for dialkyl sulfonamides; denser than water. |
| Boiling Point | 310 – 330°C (at 760 mmHg) | High thermal stability due to sulfonyl core. |
| Flash Point | > 110°C | Classified as a combustible liquid (Class IIIB). |
| Solubility (Water) | Negligible (< 0.1 g/L) | Highly hydrophobic due to dipropyl/tolyl groups. |
| Solubility (Organic) | Excellent | Miscible with DCM, DMSO, Ethyl Acetate, Toluene. |
| LogP (Octanol/Water) | ~3.2 – 3.5 (Predicted) | Indicates high membrane permeability and lipophilicity. |
Synthesis & Production Logic
The synthesis of N,N-dipropyl-2-methylbenzenesulfonamide follows a classic Schotten-Baumann or Nucleophilic Substitution pathway. The choice of base and solvent is critical to minimize hydrolysis of the sulfonyl chloride starting material.
Reaction Pathway
Reagents: 2-Methylbenzenesulfonyl chloride (o-Toluenesulfonyl chloride), Dipropylamine, Triethylamine (or Pyridine), Dichloromethane (DCM).
Mechanism:
-
Nucleophilic attack of the secondary amine (dipropylamine) on the sulfonyl sulfur.
-
Elimination of chloride.
-
Scavenging of HCl by the auxiliary base.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of N,N-dipropyl-2-methylbenzenesulfonamide.
Detailed Experimental Protocol
-
Preparation : Charge a round-bottom flask with 2-methylbenzenesulfonyl chloride (1.0 equiv) dissolved in anhydrous DCM (0.2 M).
-
Addition : Cool to 0°C. Add Triethylamine (1.5 equiv) followed by dropwise addition of Dipropylamine (1.1 equiv).
-
Reaction : Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup : Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification : Dry over MgSO₄, concentrate, and purify via silica gel chromatography if necessary (though high purity is often achieved after workup).
Characterization Protocols
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.2 – 8.0 ppm): Four protons corresponding to the ortho-substituted benzene ring. Look for a doublet (d) around 7.9 ppm (proton ortho to sulfonyl).
-
Benzylic Methyl (2.6 ppm): Singlet (3H) characteristic of the o-tolyl group.
-
N-Propyl Chains:
-
α-CH₂ (~3.1 – 3.2 ppm): Triplet (4H), deshielded by nitrogen/sulfonyl.
-
β-CH₂ (~1.5 – 1.6 ppm): Multiplet (4H).
-
γ-CH₃ (~0.9 ppm): Triplet (6H).
-
-
Infrared Spectroscopy (FT-IR)
-
Sulfonamide S=O Stretches: Strong bands at 1330–1350 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).
-
Absence of N-H: Crucial for confirming the tertiary sulfonamide structure (no peak at 3200–3400 cm⁻¹).
Applications & Stability
Industrial & Research Utility
-
Plasticizer: Similar to N-butylbenzenesulfonamide, this molecule acts as a plasticizer for polyamides and cellulose esters, improving flexibility and lowering the glass transition temperature (Tg).
-
Pharmaceutical Intermediate: Used as a lipophilic scaffold in drug discovery, particularly for modifying the pharmacokinetic profile (LogP) of sulfonamide-based inhibitors.
-
Solvent/Extractant: Its high boiling point and stability make it a candidate for specialized solvent extraction processes in organic synthesis.
Stability & Safety (SDS Summary)
-
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.
-
Hazard Identification:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mists.
-
References
-
PubChem. (2024).[3] Compound Summary: o-Toluenesulfonamide Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Toxicological Assessment of 2-methyl-N,N-dipropylbenzenesulfonamide for Laboratory Applications
Abstract: This guide provides a comprehensive toxicological overview of 2-methyl-N,N-dipropylbenzenesulfonamide, a compound with potential applications in research and drug development. In the absence of extensive public toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy based on established principles of chemical safety assessment and regulatory guidelines. The protocols and methodologies detailed herein are derived from internationally recognized standards, primarily those of the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and data reliability. This whitepaper is intended for researchers, laboratory safety professionals, and drug development scientists to inform safe handling practices and guide the necessary toxicological evaluations for novel sulfonamide compounds.
Introduction and Physicochemical Characterization
This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. While many sulfonamides are known for their antimicrobial properties, the broader class exhibits a wide range of biological activities and, consequently, varied toxicological profiles. Given the novelty of this compound in many laboratory settings, a thorough understanding of its potential hazards is paramount for ensuring occupational safety and the integrity of research outcomes.
A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental persistence.
Table 1: Physicochemical Properties of Benzenesulfonamide Derivatives
| Property | This compound (Predicted) | Benzenesulfonamide[1] | N-Methylbenzenesulfonamide[2] |
| Molecular Formula | C₁₃H₂₁NO₂S | C₆H₇NO₂S | C₇H₉NO₂S |
| Molecular Weight | 255.38 g/mol | 157.19 g/mol | 171.22 g/mol |
| Appearance | Predicted: Crystalline solid or oil | Off-white solid | Data not available |
| Water Solubility | Predicted: Low | 4.3% @ 16°C | Data not available |
| LogP (Octanol-Water Partition Coefficient) | Predicted: High | Data not available | Data not available |
Note: Predicted values for the target compound are based on its chemical structure and comparison with related molecules. Experimental verification is required.
A Tiered Approach to Toxicological Evaluation
A systematic, tiered approach to toxicity testing is recommended to efficiently characterize the hazard profile of a novel compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: A tiered workflow for the toxicological assessment of a novel compound.
Tier 1: Foundational Safety Assessment
In Silico and Physicochemical Analysis
Prior to any laboratory testing, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide initial predictions of toxicity. These models compare the structure of the novel compound to databases of known toxicants to estimate its potential for various adverse effects.
In Vitro Cytotoxicity
The initial biological assessment should focus on the compound's potential to cause cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
In Vitro Genotoxicity
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which may lead to cancer or inherited diseases.[3][4][5]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.[6]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound on agar plates with limited amounts of histidine or tryptophan.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[6]
Caption: Workflow for the Ames test to assess mutagenicity.
Tier 2: Acute Toxicity Assessment
Should in vitro studies suggest low toxicity, a limited set of in vivo studies may be warranted to understand the compound's effects on a whole organism. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Acute Oral Toxicity
This study provides an initial estimate of the substance's toxicity when ingested. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[7][8][9]
Experimental Protocol: OECD TG 423
-
Animal Selection: Use a small group of female rats (or another appropriate rodent species).
-
Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[8]
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[10]
-
Stepwise Procedure: The outcome of the first test determines the dose for the next group of animals, if necessary. The test is stopped when a definitive classification of toxicity can be made.[8]
Acute Dermal and Eye Irritation/Corrosion
These studies assess the potential of the compound to cause irritation or damage to the skin and eyes upon direct contact. A weight-of-the-evidence approach, including results from validated in vitro methods, should be considered before any in vivo testing.[11][12][13]
Experimental Protocol: OECD TG 404 (Dermal) and 405 (Eye)
-
Dermal Irritation (TG 404): A single dose of the test substance is applied to a small area of the skin of an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14][15]
-
Eye Irritation (TG 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is examined for lesions of the cornea, iris, and conjunctiva.[16][17][18]
Tier 3: Repeated Dose Toxicity
If the compound is intended for applications that may involve prolonged or repeated exposure, a sub-chronic toxicity study is necessary to evaluate the effects of long-term exposure.
Experimental Protocol: OECD TG 408 (90-Day Oral Toxicity Study in Rodents)
-
Animal Groups: Use multiple groups of rodents (e.g., rats), with an equal number of males and females in each group.
-
Dosing: Administer the test substance daily via the diet, drinking water, or gavage at three or more dose levels for 90 days. A control group receives the vehicle only.[19]
-
Observations: Monitor the animals daily for clinical signs of toxicity. Measure body weight and food/water consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy on all animals and perform histopathological examination of organs and tissues.
Data Interpretation and Hazard Communication
The collective data from this tiered assessment will form the basis of the toxicity profile for this compound.
Table 2: Summary of Potential Toxicological Endpoints and Interpretation
| Endpoint | Potential Finding | Interpretation and Action |
| Cytotoxicity (IC₅₀) | Low IC₅₀ value | High potential for cellular toxicity. Handle with appropriate personal protective equipment (PPE). |
| Genotoxicity | Positive in Ames test | Potential mutagen. Further in vivo genotoxicity studies may be required. Strict containment procedures are necessary. |
| Acute Oral Toxicity (LD₅₀) | Low LD₅₀ value | High acute toxicity. Requires stringent handling protocols and emergency procedures. |
| Dermal/Eye Irritation | Severe irritation or corrosion | Corrosive/irritant hazard. Requires use of gloves, eye protection, and potentially a face shield. |
| Repeated Dose Toxicity | Target organ toxicity observed | Indicates potential for long-term health effects. May require specific health monitoring for laboratory personnel. |
Conclusion and Recommendations
References
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National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]
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Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]
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Slideshare. (n.d.). Acute eye irritation test as per OECD guidelines. [Link]
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Platypus Technologies. (2026, February 2). OECD TG 405 Acute Eye Irritation and Corrosion Testing of Nanomaterials. [Link]
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National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
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Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. [Link]
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PDF. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
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OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. [Link]
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National Toxicology Program. (2014, September 26). OECD Test Guideline 431: In Vitro Skin Corrosion. [Link]
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ECHA. (n.d.). Advice on skin and eye irritation testing helps reduce animal tests. [Link]
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Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. [Link]
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OECD. (2002, April 24). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
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YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]
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PubMed. (n.d.). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. [Link]
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National Toxicology Program. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. [Link]
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Slideshare. (n.d.). Acute dermal irritation/corrosion: OECD 404. [Link]
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Semantic Scholar. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]
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Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. [Link]
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Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]
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YouTube. (2023, October 4). in vitro assays used in preclinical safety. [Link]
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Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]
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Fitoterapia Brasil. (1998, September 21). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
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NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
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Scribd. (n.d.). OECD Toxicity Guidelines Overview. [Link]
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OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]
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The BMJ. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]
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Slideshare. (n.d.). Acute, sub-acute and Chronic oral studies (OECD). [Link]
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National Toxicology Program. (2008, October 3). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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National Toxicology Program - NIH. (2025, May 13). Abstract for TR-412. [Link]
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Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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PubMed. (n.d.). Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure. [Link]
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NIH. (n.d.). N-Butylbenzenesulfonamide (3622-84-2) | Chemical Effects in Biological Systems. [Link]
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PubChem - NIH. (n.d.). N-Methylbenzenesulfonamide. [Link]
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PubMed. (n.d.). [Studies on the pharmacodynamic activity of several drug solvents. 1st communication: Diethyleneglycol monoethylether, N,N-diethylacetamide, dimethylsufoxide (author's transl)]. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide
Abstract
This document provides a detailed, field-proven guide for the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide, a tertiary sulfonamide, from o-toluenesulfonyl chloride and dipropylamine. Sulfonamides are a cornerstone structural motif in medicinal chemistry and materials science. This protocol is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, rigorous safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is elucidated to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Background
The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of N,N-disubstituted sulfonamides is a fundamental transformation in organic chemistry. The most common and direct approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]
This application note details the nucleophilic substitution reaction between o-toluenesulfonyl chloride, an electrophilic sulfur-containing compound, and dipropylamine, a secondary amine. The methyl group at the ortho position of the benzenesulfonyl chloride provides steric influence that can affect reaction kinetics compared to its para-isomer, p-toluenesulfonyl chloride (tosyl chloride). Understanding this synthesis provides a robust framework for creating diverse libraries of sulfonamide-based compounds for drug discovery and other applications.
Reaction Principle and Mechanism
The core of this synthesis is the sulfonylation of a secondary amine. The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of dipropylamine on the highly electrophilic sulfur atom of o-toluenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is a good leaving group. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a non-nucleophilic base such as triethylamine or pyridine is added to scavenge the HCl.[3]
Overall Reaction Scheme: o-Toluenesulfonyl Chloride + Dipropylamine --(Base)--> this compound + Base-HCl salt
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed. Adherence to safety precautions is paramount.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| o-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.0 | 1.91 g | Use fresh or properly stored reagent.[4] |
| Dipropylamine | C₆H₁₅N | 101.19 | 1.1 | 1.22 mL | Density: 0.738 g/mL |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.67 mL | Acts as an HCl scavenger.[3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Anhydrous grade is required.[4] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | 1 M aqueous solution for workup. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed | Saturated aqueous solution for workup. |
| Brine | NaCl (aq) | 58.44 | - | As needed | Saturated aqueous solution for workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying the organic layer.[5] |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe pump
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dipropylamine (1.1 eq., 1.22 mL) and triethylamine (1.2 eq., 1.67 mL) in 30 mL of anhydrous dichloromethane (DCM).[4]
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve o-toluenesulfonyl chloride (1.0 eq., 1.91 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction, preventing the formation of unwanted byproducts and ensuring safety.[4]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours to ensure it proceeds to completion.[4] The formation of a white precipitate (triethylammonium chloride) is expected.
-
Workup & Extraction: a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess amines), 30 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 30 mL of brine.[4] c. Separate the organic layer and dry it over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude product, likely a pale yellow oil or solid, should be purified by flash column chromatography on silica gel.[6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a good starting point.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Final Step: Concentrate the pure fractions under reduced pressure to obtain this compound.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the o-tolyl and dipropyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₂₁NO₂S ≈ 272.13).
-
Infrared (IR) Spectroscopy: To identify characteristic absorption bands, particularly the strong asymmetric and symmetric stretches of the S=O group in the sulfonamide, typically found around 1350 cm⁻¹ and 1160 cm⁻¹.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Proper safety measures are mandatory when performing this synthesis. The reaction must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
o-Toluenesulfonyl Chloride: Corrosive and a lachrymator that causes severe skin burns and eye damage.[7] It is moisture-sensitive and reacts with water to release corrosive HCl gas.[8] Handle in a dry, inert atmosphere if possible.
-
Dipropylamine: Flammable liquid and vapor. It is corrosive and toxic if inhaled or absorbed through the skin.
-
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor and can cause severe respiratory and skin irritation.
-
Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Avoid inhalation of vapors.
PPE Requirements:
-
Eye Protection: Safety glasses with side shields and a face shield are required.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[8]
-
Skin Protection: Wear a flame-resistant lab coat and closed-toe shoes.
Spill & Waste Disposal:
-
Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a suitable, closed container for disposal.[8]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[9]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolyzed Sulfonyl Chloride: Reagent degraded due to moisture.[4]2. Insufficient Base: HCl byproduct protonated the dipropylamine, halting the reaction. | 1. Use a fresh bottle of o-toluenesulfonyl chloride or purify the existing stock.2. Ensure at least 1.2 equivalents of base are used. |
| Difficult Purification | 1. Formation of Di-sulfonated Amine: Unlikely with a secondary amine but impurities can complicate separation.2. Unreacted Starting Material: Reaction did not go to completion. | 1. Carefully monitor column chromatography fractions with TLC.2. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after initial addition. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or starting materials can lower the melting point.2. Product is Naturally an Oil: Many N,N-disubstituted sulfonamides are oils at room temperature. | 1. Ensure thorough purification via column chromatography and complete removal of solvent under high vacuum.2. This is acceptable; characterize the product as an oil. |
References
-
Fernandez, S., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Bowser JR, Williams PJ, Kura K. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem., 48, 4111. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate. [Link]
-
Das, B., & Chakraborty, D. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(5), 283-303. [Link]
-
de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 34, 96. [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. [Link]
-
Field, L., & Clark, R. D. (1955). Methyl p-tolyl sulfone. Organic Syntheses, 35, 85. [Link]
-
Tabatabaee, M., et al. (2010). N,N'-bis(4-methylbenzenesulfonyl)-2-amino-4-methylpyridine. Acta Crystallographica Section E, 66(Pt 12), o3098. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8623, o-Toluenesulfonyl chloride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: Selective N-Alkylation of o-Toluenesulfonamide with Propyl Bromide
Abstract & Scope
This application note details the protocol for the selective N-monoalkylation of o-toluenesulfonamide (OTS) using 1-bromopropane (propyl bromide). While p-toluenesulfonamide alkylation is widely documented, the ortho-isomer presents unique steric challenges due to the proximity of the methyl group to the sulfonamide moiety. This guide provides two optimized methodologies: a standard anhydrous approach using potassium carbonate (
Target Product: N-Propyl-o-toluenesulfonamide Primary Application: Synthesis of plasticizers, pharmaceutical intermediates (saccharin derivatives), and resin modifiers.
Critical Safety & Compliance (HSE)
WARNING: 1-Bromopropane (n-Propyl Bromide) Toxicity Before proceeding, all personnel must acknowledge the specific hazards of 1-bromopropane (1-BP). Unlike many alkyl halides, 1-BP is a potent neurotoxin and reproductive toxin.
| Hazard Class | Description | Precaution |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B). | Strictly Avoid if pregnant or planning conception. Double-glove (Nitrile/Laminate). |
| Neurotoxicity | Causes peripheral neuropathy and CNS depression. | Use only in a certified fume hood. Do not use on an open bench. |
| Flammability | Highly flammable liquid and vapor.[1][2][3] | Ground all glassware. Use spark-proof heating mantles. |
Mechanistic Insight
The reaction follows a classic nucleophilic substitution (
-
Acidity: The
of o-toluenesulfonamide is approximately 10.[4]2. Weak bases like or are sufficient to generate the sulfonamide anion. -
Sterics: The ortho-methyl group creates steric hindrance, potentially slowing the nucleophilic attack compared to the para-isomer.
-
Selectivity: Mono-alkylation is favored because the acidity of the remaining N-H proton in the product (N-propyl-OTS) decreases significantly, and steric bulk increases, discouraging a second alkylation under mild conditions.
Reaction Pathway Diagram[5]
Figure 1: Mechanistic pathway for the mono-alkylation of sulfonamides. The dotted line represents the over-alkylation pathway, which is minimized by controlling stoichiometry.
Experimental Design & Stoichiometry
To ensure high yield and minimize di-alkylation, strict adherence to stoichiometry is required.
Table 1: Reaction Stoichiometry (Standard Run)
| Component | Role | Equivalents (eq) | Mass/Vol (for 10 mmol scale) |
|---|---|---|---|
| o-Toluenesulfonamide | Substrate | 1.0 | 1.71 g |
| 1-Bromopropane | Electrophile | 1.1 - 1.2 | 1.0 - 1.1 mL (Density ~1.35 g/mL) |
| Potassium Carbonate | Base | 1.5 - 2.0 | 2.07 - 2.76 g |
| Potassium Iodide | Catalyst | 0.1 (Optional) | 166 mg |
| Solvent (DMF or Acetone) | Medium | 10 vol | 17-20 mL |
Note: Potassium Iodide (KI) is recommended as a Finkelstein catalyst to convert alkyl bromide to the more reactive alkyl iodide in situ, significantly speeding up the reaction.
Protocol A: Anhydrous Method (Standard)
Best for: High purity requirements and consistent yields.
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with drying tube (
) -
Magnetic stirrer and oil bath
-
Rotary evaporator[5]
Step-by-Step Procedure
-
Setup: Charge the flask with o-toluenesulfonamide (1.0 eq), anhydrous
(1.5 eq), and KI (0.1 eq). -
Solvation: Add anhydrous Acetone (for easier workup) or DMF (for faster reaction).
-
Note: If using Acetone, the reaction is a suspension. If using DMF, the sulfonamide will dissolve, but the salt will remain suspended.
-
-
Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Addition: Add 1-bromopropane (1.1 eq) dropwise via syringe.
-
Reaction:
-
Acetone: Heat to reflux (~56°C) for 12–18 hours.
-
DMF: Heat to 70–80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). Product will be less polar (higher
) than the starting sulfonamide.
-
-
Workup:
-
If Acetone: Filter off the solid salts (
, excess ). Wash the filter cake with fresh acetone. Evaporate the filtrate to dryness. -
If DMF: Pour the reaction mixture into 100 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate. If the product oils out (common with propyl derivatives), extract with Ethyl Acetate (
mL), wash with brine, dry over , and evaporate.
Protocol B: Phase Transfer Catalysis (Green/Aqueous)
Best for: Scalability and avoiding toxic dipolar solvents like DMF.
Equipment
-
Round-bottom flask
-
Reflux condenser
Step-by-Step Procedure
-
Aqueous Phase: Dissolve NaOH (1.5 eq) in water (minimum volume to dissolve, e.g., 5 mL for 10 mmol scale).
-
Organic Phase: Dissolve o-toluenesulfonamide (1.0 eq) in Toluene or use neat if liquid at reaction temp (OTS mp is ~156°C, so solvent is usually required).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) or TEBA (0.05 eq).
-
Addition: Add 1-bromopropane (1.2 eq).
-
Reflux: Heat the biphasic mixture to mild reflux (80–90°C) with vigorous stirring. The catalyst transfers the sulfonamide anion into the organic phase to react with the alkyl halide.
-
Workup: Separate the organic layer.[5][6] Wash with dilute HCl (to remove unreacted amine/base) and then water. Dry and evaporate.[5][6]
Workflow Visualization
Figure 2: Operational workflow for Protocol A.
Quality Control & Characterization
Successful synthesis must be validated using NMR and Melting Point analysis.
Expected Data for N-Propyl-o-toluenesulfonamide:
-
Physical State: White crystalline solid or viscous oil (MP is lower than starting material).
-
NMR (400 MHz,
):- 7.9 – 7.3 (m, 4H, Ar-H): Characteristic aromatic pattern for ortho-substitution.
-
4.8 (br s, 1H, NH ): Broad singlet, exchangeable with
. Crucial: If this is missing, you have di-alkylated. -
2.95 (q or t, 2H, N-CH
): The methylene protons adjacent to nitrogen. -
2.65 (s, 3H, Ar-CH
): The ortho-methyl group. -
1.55 (m, 2H, CH
-CH -CH ): Multiplet. -
0.90 (t, 3H, CH
-CH ): Terminal methyl triplet.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Old 1-Bromopropane (Hydrolysis). | Distill 1-BP before use or use fresh bottle. Ensure anhydrous conditions. |
| Recovery of Starting Material | Reaction temperature too low; "Ortho" steric hindrance. | Switch solvent to DMF (higher temp) or add KI catalyst (Finkelstein). |
| Product is an Oil/Sticky | Trace DMF remaining or impurities. | Dissolve in |
| Di-alkylation Observed | Too much base or alkyl halide. | Strictly limit Base to 1.5 eq and PrBr to 1.1 eq. Do not use NaH. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. "Synthesis of N-Propyl-p-toluenesulfonamide." Technical Support Documents.
-
National Institute for Occupational Safety and Health (NIOSH). "Hazard Alert: 1-Bromopropane." DHHS (NIOSH) Publication No. 2013-150.
-
PubChem. "o-Toluenesulfonamide Compound Summary." National Center for Biotechnology Information.
-
Occupational Safety and Health Administration (OSHA). "1-Bromopropane (1-BP)."[7] Safety and Health Topics. [7]
Sources
- 1. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]
- 2. nj.gov [nj.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 7. osha.gov [osha.gov]
Preparation of N,N-dipropyl-o-toluenesulfonamide laboratory scale
Application Note & Protocol
A Practical Guide to the Laboratory-Scale Synthesis of N,N-dipropyl-o-toluenesulfonamide
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N,N-dipropyl-o-toluenesulfonamide, a representative N,N-disubstituted sulfonamide. Sulfonamides are a critical functional group in medicinal chemistry and organic synthesis, valued for their chemical stability and biological activity.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into procedural choices, safety protocols, purification strategies, and analytical validation. The classic and reliable method of reacting a sulfonyl chloride with a secondary amine is detailed, ensuring researchers, scientists, and drug development professionals can confidently replicate and adapt this synthesis for their specific needs.[1]
Reaction Principle and Mechanism
The synthesis of N,N-dipropyl-o-toluenesulfonamide is achieved through the nucleophilic substitution reaction between o-toluenesulfonyl chloride and di-n-propylamine. This reaction is a cornerstone of sulfonamide synthesis.[1][3]
Core Mechanism: The nitrogen atom of di-n-propylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the o-toluenesulfonyl chloride. This process forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] Without this base, the HCl would protonate the di-n-propylamine, rendering it non-nucleophilic and halting the reaction.[4]
Reaction Scheme:
Caption: General reaction for the synthesis of N,N-dipropyl-o-toluenesulfonamide.
Materials, Reagents, and Equipment
Successful synthesis requires high-quality reagents and properly prepared equipment. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the moisture-sensitive o-toluenesulfonyl chloride.[4][5]
| Reagents & Materials | Grade/Purity | Supplier Example | Purpose |
| o-Toluenesulfonyl chloride | ≥98% | Sigma-Aldrich | Electrophile |
| Di-n-propylamine | ≥99% | Sigma-Aldrich | Nucleophile |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | Acid Scavenger |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Diethyl ether | Anhydrous | Fisher Scientific | Extraction Solvent |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | Work-up (removes base/amine) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | Work-up (removes acid) |
| Brine (Saturated NaCl) | Saturated aqueous solution | VWR | Work-up (breaks emulsions) |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | VWR | Chromatography Stationary Phase |
| Equipment | |||
| Round-bottom flask with stir bar | Reaction Vessel | ||
| Addition funnel | Controlled Reagent Addition | ||
| Condenser with nitrogen inlet | Inert Atmosphere/Reflux | ||
| Ice bath | Temperature Control | ||
| Separatory funnel | Liquid-Liquid Extraction | ||
| Rotary evaporator | Solvent Removal | ||
| Glass chromatography column | Purification | ||
| Thin-Layer Chromatography (TLC) plates | Reaction Monitoring |
Critical Safety Precautions
A thorough understanding and strict adherence to safety protocols are paramount. This synthesis involves hazardous materials that require careful handling in a well-ventilated chemical fume hood at all times.[6]
-
o-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator.[7] It reacts with water and moisture to produce corrosive hydrogen chloride gas.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, flush the affected area with copious amounts of water immediately.[6]
-
Di-n-propylamine: This is a flammable, corrosive, and toxic liquid.[8][9] It can cause severe skin burns and eye damage.[10] Vapors can irritate the respiratory tract.[10] Handle only with appropriate chemical-resistant gloves and eye protection.[8][11]
-
Triethylamine (Et₃N): Similar to di-n-propylamine, triethylamine is flammable, corrosive, and has a strong, pungent odor. Ensure it is handled in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extended handling).[10][12]
Detailed Experimental Protocol
This protocol is designed for a ~5-10 gram scale synthesis. All quantities can be adjusted proportionally.
Quantitative Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Moles |
| o-Toluenesulfonyl chloride | 190.65 | 9.53 g | 1.0 | 0.05 |
| Di-n-propylamine | 101.19 | 5.57 g (7.8 mL) | 1.1 | 0.055 |
| Triethylamine | 101.19 | 6.07 g (8.4 mL) | 1.2 | 0.06 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen inlet adapter.
-
Place the entire apparatus under a positive pressure of dry nitrogen.
-
In the flask, combine di-n-propylamine (1.1 eq) and triethylamine (1.2 eq) with 50 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
-
Reagent Addition:
-
Dissolve the o-toluenesulfonyl chloride (1.0 eq) in 50 mL of anhydrous DCM in the addition funnel.
-
Add the o-toluenesulfonyl chloride solution dropwise to the stirred amine solution over approximately 30-45 minutes. Causality: This slow, controlled addition is critical to dissipate the heat from the exothermic reaction, preventing the formation of unwanted byproducts. The temperature should be maintained below 10 °C.[4]
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. A white precipitate of triethylammonium chloride will form.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 10-20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the mixture into a 500 mL separatory funnel.
-
Add 100 mL of deionized water to quench the reaction.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - Purpose: To remove excess di-n-propylamine and triethylamine by converting them into their water-soluble ammonium salts.[4]
-
Saturated NaHCO₃ solution (2 x 50 mL) - Purpose: To neutralize any remaining acidic species, including traces of HCl or hydrolyzed sulfonyl chloride.[4][13]
-
Brine (1 x 50 mL) - Purpose: To reduce the solubility of organic material in the aqueous layer and help break any emulsions.
-
-
Drain the organic (bottom, DCM) layer into a clean Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter off the drying agent by gravity or vacuum filtration.
-
Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product, which is typically a pale yellow oil or a low-melting solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Purification and Characterization
Purification is essential to remove unreacted starting materials and byproducts.
Purification Protocol
-
Silica Gel Column Chromatography: This is the most effective method for purifying the crude product.
-
Prepare a slurry of silica gel in an appropriate starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the final product.
-
Analytical Characterization
Confirm the structure and purity of the final compound using standard spectroscopic methods.[14]
| Analytical Method | Expected Data for N,N-dipropyl-o-toluenesulfonamide |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~3.1 (t, 4H, N-CH₂ -CH₂-CH₃), ~2.6 (s, 3H, Ar-CH₃ ), ~1.6 (sextet, 4H, N-CH₂-CH₂ -CH₃), ~0.9 (t, 6H, N-CH₂-CH₂-CH₃ ) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-130 (Ar-C), ~130-125 (Ar-CH), ~50 (N-C H₂), ~22 (Ar-C H₃), ~21 (N-CH₂-C H₂-CH₃), ~11 (N-CH₂-CH₂-C H₃) ppm. |
| FT-IR (neat) | ~1340 cm⁻¹ (S=O asymmetric stretch), ~1160 cm⁻¹ (S=O symmetric stretch). |
| Mass Spec (ESI+) | Calculated for C₁₃H₂₁NO₂S [M+H]⁺: 256.13. Found: ~256.1. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware hydrolyzing the sulfonyl chloride. 2. Insufficient base, leading to amine protonation. 3. Reaction temperature was too high, causing side reactions. | 1. Ensure all reagents are anhydrous and glassware is oven-dried.[4] 2. Use the specified excess of triethylamine. 3. Maintain strict temperature control (0-10 °C) during addition. |
| Product is an Oil and Does Not Solidify | 1. The product may naturally be an oil or a low-melting solid. 2. Presence of impurities (e.g., unreacted starting materials, solvent). | 1. This is expected for many N,N-dialkylsulfonamides. 2. Purify via column chromatography. Ensure complete removal of solvent on a rotary evaporator, possibly using a high-vacuum pump.[4] |
| Difficult Purification / Multiple Spots on TLC | 1. Formation of N,N,N',N'-tetrapropyl-o-benzenedisulfonamide (if disulfonyl chloride impurity was present). 2. Incomplete reaction. | 1. Careful column chromatography should separate the products. 2. Allow the reaction to stir longer at room temperature or gently warm to ~40 °C. |
Conclusion
This application note details a robust and reliable protocol for the synthesis of N,N-dipropyl-o-toluenesulfonamide. By providing a rationale for key procedural steps, emphasizing critical safety measures, and offering clear guidance on purification and characterization, this document serves as a valuable resource for chemists. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N,N-disubstituted sulfonamides, empowering researchers in their synthetic endeavors.
References
- Vertex AI Search. (2024).
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of o-toluenesulfonamide. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIISOPROPYLAMINE. Retrieved from [Link]
- Cole-Parmer. (n.d.).
- Fisher Scientific. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
-
Birk, G., & Britton, R. (2010). Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
- Denton, T. T., & Davies, I. W. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Cole-Parmer. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved from [Link]
- Sigma-Aldrich. (2013).
- Fisher Scientific. (2015).
- Royal Society of Chemistry. (2021).
- Sigma-Aldrich. (2025).
-
PrepChem.com. (n.d.). Step 1: Synthesis of N,N',N"-tri(p-toluenesulfonyl)diethylene-triamine. Retrieved from [Link]
-
de Boer, Th. J., & Backer, H. J. (1954). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
- Thieme. (2024).
- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). 2-(p-TOLYLSULFONYL)DIHYDROISOINDOLE. Retrieved from [Link]
- Afribary. (n.d.). Synthesis Of New N,N-Disubstituted Aryl- And Alkylaryl Sulphonamides And Their Antimicrobial Properties.
- ResearchGate. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the 1H NMR Spectrum of N-Propyl-p-toluenesulfonamide.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides.
- Google Patents. (n.d.). CN102219718A - New synthesis method for p-tolunesulfonyl carbamide.
-
PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]
- Alfa Chemistry. (n.d.).
- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
-
Organic Syntheses. (n.d.). osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Retrieved from [Link]
- MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary.
- Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- Google Patents. (n.d.).
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Application Notes and Protocols for the Extraction of 2-methyl-N,N-dipropylbenzenesulfonamide from Polymer Matrices
Introduction: The Analytical Challenge of Polymer Additives
Polymers are ubiquitous in modern life, finding applications in everything from packaging and medical devices to automotive components and electronics. Their versatility is often enhanced by the incorporation of additives that impart specific properties such as flexibility, stability, and flame retardancy. 2-methyl-N,N-dipropylbenzenesulfonamide is a compound that may be used as a plasticizer or processing aid in various polymer formulations. The migration and leaching of such additives from the polymer matrix into the surrounding environment or into products in contact with the polymer is a significant concern for consumer safety, environmental impact, and material performance.[1]
Accurate quantification of this compound in a polymer matrix is therefore crucial for regulatory compliance, quality control, and risk assessment. This requires robust and efficient extraction methods to isolate the analyte from the complex polymer matrix before instrumental analysis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the extraction of this compound from polymer matrices, focusing on the principles and practical application of modern extraction techniques.
Understanding the Analyte: this compound
While specific data on this compound is limited in publicly available literature, we can infer its general physicochemical properties based on its structure. It is a sulfonamide derivative with both aromatic and aliphatic character. The presence of the propyl groups suggests a moderate to high degree of lipophilicity. This understanding is critical in selecting appropriate extraction solvents and techniques that favor the partitioning of this molecule from the polymer into the extraction medium.
Core Extraction Strategies: A Comparative Overview
The choice of an extraction method depends on several factors, including the nature of the polymer matrix, the concentration of the analyte, the required sample throughput, and the available instrumentation. Here, we discuss three primary techniques suitable for the extraction of this compound from polymers: Supercritical Fluid Extraction (SFE), Solid-Phase Extraction (SPE), and traditional Solvent Extraction.
| Extraction Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[2] The fluid has properties of both a liquid and a gas, allowing for efficient penetration into the polymer matrix.[2] | Environmentally friendly (uses non-toxic CO2), fast extraction times, tunable selectivity by modifying pressure and temperature.[3][4] | High initial instrument cost, requires specialized equipment and expertise. | High-throughput analysis, extraction from dense or cross-linked polymers, thermally labile compounds. |
| Solid-Phase Extraction (SPE) | The analyte is partitioned between a solid sorbent and a liquid sample phase.[5][6] The polymer is first dissolved or swollen in a suitable solvent, and the resulting solution is passed through an SPE cartridge. | High selectivity, can concentrate the analyte, wide variety of sorbent chemistries available, can be automated.[7][8] | Can be time-consuming, may require significant method development, potential for sorbent-analyte irreversible binding. | Low concentration analytes, complex sample matrices, samples requiring cleanup and concentration before analysis. |
| Solvent Extraction (Soxhlet/Ultrasonic) | The polymer is repeatedly washed with a heated or ultrasonically agitated solvent to extract the analyte. | Simple and inexpensive equipment, well-established technique. | Large solvent consumption, long extraction times (Soxhlet), potential for thermal degradation of the analyte, can be difficult to automate. | Initial screening, high concentration analytes, laboratories with limited specialized equipment. |
Experimental Protocols
The following protocols are provided as detailed starting points. It is crucial to note that optimization of these methods is essential for each specific polymer matrix and analytical requirement.
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol outlines the extraction of this compound from a common polymer such as polyethylene or polypropylene.
Instrumentation: Supercritical Fluid Extractor coupled with a collection system.
Materials:
-
Polymer sample, cryogenically ground to a fine powder (e.g., <0.5 mm particle size)
-
Supercritical fluid grade carbon dioxide (CO2)
-
Modifier solvent (e.g., methanol or acetonitrile), HPLC grade
-
Collection solvent (e.g., dichloromethane or ethyl acetate), HPLC grade
-
Glass wool
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the ground polymer sample into an extraction vessel. Lightly pack the sample with glass wool at both ends to ensure even flow.
-
Instrument Setup:
-
Set the extraction temperature (e.g., 40 - 80 °C). Higher temperatures can increase diffusion rates but may decrease the density and solvating power of the supercritical fluid.[4]
-
Set the extraction pressure (e.g., 150 - 350 bar). Higher pressure increases the density and solvating power of the CO2.[4]
-
Set the CO2 flow rate (e.g., 1 - 4 mL/min).
-
If a modifier is used, set the modifier percentage (e.g., 5 - 10% methanol). Modifiers are added to increase the polarity of the supercritical fluid and enhance the extraction of more polar analytes.
-
Set the collection temperature and pressure according to the instrument's specifications to ensure efficient trapping of the analyte.
-
-
Extraction:
-
Perform a static extraction for a set period (e.g., 10 - 30 minutes) to allow the supercritical fluid to penetrate the polymer matrix and solubilize the analyte.
-
Follow with a dynamic extraction for a defined period (e.g., 30 - 60 minutes), during which fresh supercritical fluid continuously flows through the vessel, carrying the extracted analyte to the collection trap.
-
-
Analyte Collection: The extracted this compound is collected by passing the fluid through a sorbent trap or by depressurizing it into a collection vial containing a suitable solvent.
-
Sample Analysis: The collected extract is then concentrated if necessary and analyzed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]
Workflow for Supercritical Fluid Extraction (SFE):
Caption: Supercritical Fluid Extraction Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is suitable for extracting this compound from polymers that can be dissolved or swollen in a solvent.
Materials:
-
Polymer sample
-
Solvent for dissolving/swelling the polymer (e.g., dichloromethane, tetrahydrofuran, or a suitable mixture)
-
SPE cartridges (e.g., C18, polymeric reversed-phase). The choice of sorbent will depend on the polarity of the analyte and the sample matrix.[8]
-
SPE manifold
-
Conditioning, washing, and elution solvents (e.g., methanol, water, acetonitrile, ethyl acetate), HPLC grade
Procedure:
-
Sample Preparation:
-
Accurately weigh a representative amount of the polymer sample (e.g., 0.1 - 0.5 g).
-
Dissolve or swell the polymer in a minimal amount of a suitable solvent. Sonication may be used to aid dissolution.
-
If the polymer precipitates upon addition of a solvent compatible with the SPE cartridge, centrifugation or filtration may be necessary to remove the precipitated polymer before loading the sample onto the cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing a suitable solvent (e.g., 3-5 mL of methanol) through it, followed by an equilibration solvent (e.g., 3-5 mL of water or the solvent used for sample dissolution). This solvates the stationary phase and prepares it for sample loading.[6]
-
-
Sample Loading:
-
Slowly pass the prepared sample solution through the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min). The this compound will be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove any co-extracted impurities that are not strongly retained.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a strong solvent (e.g., 1-5 mL of acetonitrile or ethyl acetate).
-
-
Sample Analysis: The eluate is collected and can be directly analyzed or concentrated further before analysis by HPLC or GC-MS.[12]
Workflow for Solid-Phase Extraction (SPE):
Caption: Solid-Phase Extraction Workflow.
Protocol 3: Ultrasonic Solvent Extraction
This protocol provides a simpler, albeit potentially less efficient, method for extraction.
Materials:
-
Polymer sample, cut into small pieces or ground
-
Extraction solvent (e.g., dichloromethane, acetonitrile, or hexane), HPLC grade
-
Ultrasonic bath
-
Centrifuge and/or filter paper
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 g of the polymer sample into a glass vial.
-
Extraction:
-
Add a measured volume of the extraction solvent (e.g., 10 mL) to the vial.
-
Place the vial in an ultrasonic bath and sonicate for a set period (e.g., 30 - 60 minutes) at a controlled temperature.
-
-
Separation:
-
After sonication, separate the solvent extract from the polymer. This can be done by decanting the solvent, followed by centrifugation to pellet any suspended polymer particles, or by filtration.
-
-
Repeat Extraction (Optional): For exhaustive extraction, the process can be repeated with fresh solvent, and the extracts can be combined.
-
Sample Analysis: The collected extract can be concentrated and analyzed by HPLC or GC-MS.
Method Validation and Quality Control
Regardless of the chosen method, it is imperative to validate the extraction procedure to ensure its accuracy, precision, and robustness. Key validation parameters include:
-
Extraction Recovery: Determined by spiking a blank polymer matrix with a known amount of this compound and comparing the extracted amount to the spiked amount. Recoveries are typically aimed to be within 80-120%.[12]
-
Precision: Assessed by performing replicate extractions of the same sample and calculating the relative standard deviation (RSD).
-
Linearity and Range: The concentration range over which the extraction method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The extraction of this compound from polymer matrices presents an analytical challenge that can be effectively addressed through the systematic application of modern extraction techniques. Supercritical Fluid Extraction offers a green and efficient alternative for high-throughput laboratories, while Solid-Phase Extraction provides high selectivity and concentration capabilities for trace-level analysis. Traditional solvent extraction methods remain a viable option for initial screening and in settings with limited resources. The choice of the most appropriate method will be dictated by the specific requirements of the analysis. Thorough method development and validation are paramount to achieving reliable and accurate quantification of this polymer additive.
References
- Bartle, K. D., Clifford, A. A., & Taylor, N. (1994). Supercritical fluid extraction of polymers: theoretical explanation of pressure and flow-rate effects. Analytical Proceedings, 31(5), 159-161.
- Desmarchelier, A., Faugere, A. M., & Lespes, G. (2003). Feasibility of supercritical fluid extraction with on-line coupling of reversed-phase liquid chromatography for quantitative analysis of polymer additives.
- ResearchGate. (2024). SUPERCRITICAL FLUID TECHNOLOGY: APPLICATIONS IN POLYMER EXTRACTION FOR FOOD ADDITIVES OR INGREDIENTS.
- Grob, M., & Biedermann, M. (1995). Investigation of parameters affecting the supercritical fluid extraction of polymer additives from polyethylene. Journal of Applied Polymer Science, 55(1), 13-22.
- Majors, R. E. (2009). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America, 27(6), 492-503.
- Pichon, V. (2007). Materials for Solid-Phase Extraction of Organic Compounds.
- Kazarian, S. G. (n.d.). Supercritical Fluid Processing of Polymers. Imperial College London.
- Li, Y., et al. (2023). Preparation of COPs Mixed Matrix Membrane for Sensitive Determination of Six Sulfonamides in Human Urine. Molecules, 28(21), 7365.
- Wang, J., et al. (2016). On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Analytical Methods, 8(3), 564-570.
- Liu, Y., et al. (2010). Selective extraction of sulfonamides from food by use of silica-coated molecularly imprinted polymer nanospheres. Microchimica Acta, 170(3-4), 279-286.
- Wikipedia. (n.d.). Solid-phase extraction.
- ResearchGate. (2024).
- Li, Y., et al. (2023). Determination of 35 sulfonamides in pork by magnetic molecularly imprinted polymer-based dispersive solid-phase extraction and ultra-performance liquid chromatography photodiode array method. Journal of the Science of Food and Agriculture, 103(4), 1954-1963.
- ResearchGate. (2022).
- Cheong, W. J., & Yang, S. H. (2016). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters.
- Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o433.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methyl-benzo-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o433.
- Agency for Toxic Substances and Disease Registry (
- PubChem. (n.d.). 2-Methylbenzenesulfonamide.
- El-Kassem, L. T. A., & Chaiprateep, A. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5537577.
- Preprints.org. (2022). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey.
- Fredslund, M. S., et al. (2023). Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). Journal of Contaminant Hydrology, 257, 104218.
- ChemicalBook. (2024).
- Leiva, A., et al. (2017). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Polymers, 9(12), 683.
- Gowda, B. T., et al. (2010). N-Benzoyl-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1024.
Sources
- 1. Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical fluid extraction of polymers: theoretical explanation of pressure and flow-rate effects - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Application Note: High-Sensitivity GC-MS Detection of 2-Methyl-N,N-dipropylbenzenesulfonamide
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes "First Principles" method development with specific physicochemical properties of the analyte to create a validation-ready protocol.
Abstract & Scope
This protocol details the parameters for the detection and quantitation of 2-methyl-N,N-dipropylbenzenesulfonamide (CAS: 1468708-66-8).[1] This compound is a structural analog of the uricosuric agent Probenecid and a potential synthesis impurity or degradation product in the manufacturing of N,N-disubstituted sulfonamides.
Unlike primary sulfonamides, the N,N-dipropyl substitution eliminates the acidic proton, rendering the molecule thermally stable and sufficiently volatile for direct GC analysis without derivatization. This guide prioritizes Selected Ion Monitoring (SIM) for trace-level detection (ppb range) in complex matrices.
Analyte Profile & Physicochemical Basis
Understanding the molecule is the first step to method design.
| Property | Value | Implication for Method |
| Formula | C₁₃H₂₁NO₂S | Molecular Ion (M⁺) at m/z 255 |
| Molecular Weight | 255.38 g/mol | Suitable for standard Quadrupole mass range |
| LogP | ~3.5 (Predicted) | Highly lipophilic; extractable with non-polar solvents (DCM, MTBE) |
| Boiling Point | ~360°C (Predicted) | Requires high inlet/transfer line temps (>280°C) |
| pKa | None (N,N-disubstituted) | No pH adjustment needed for volatility; neutral extraction |
Experimental Protocol
Sample Preparation Workflow
Objective: Isolate the lipophilic analyte from aqueous or solid matrices while minimizing matrix co-extraction.
Reagents:
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Internal Standard (ISTD): N,N-dipropylbenzenesulfonamide-d7 (deuterated analog) or Triphenylphosphate (TPP) if isotopologues are unavailable.
Procedure (Liquid-Liquid Extraction):
-
Aliquot: Transfer 1.0 mL of aqueous sample (or dissolved API) into a 4 mL amber glass vial.
-
Spike: Add 10 µL of ISTD solution (10 µg/mL in Methanol).
-
Extract: Add 1.0 mL of DCM . Cap and vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. The high-density DCM layer (bottom) contains the analyte.
-
Dry: Transfer the organic layer to a clean vial containing anhydrous Na₂SO₄ to remove residual water.
-
Concentrate: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.
-
Reconstitute: Redissolve in 100 µL Ethyl Acetate for GC injection.
GC-MS Instrument Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
Gas Chromatograph (GC) Configuration
-
Column: DB-5ms UI (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
-
Rationale: The "Ultra Inert" (UI) phase minimizes adsorption of the sulfonyl moiety, reducing peak tailing.
-
-
Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless Mode.
-
Temperature: 280°C.
-
Purge Flow: 50 mL/min at 0.75 min.
-
Liner: Ultra Inert single taper with wool (to trap non-volatiles).
-
Temperature Program
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 80 | 1.0 |
| Ramp 1 | 20 | 200 | 0.0 |
| Ramp 2 | 10 | 300 | 3.0 |
| Total Run | - | - | ~13.0 min |
Mass Spectrometer (MS) Configuration
-
Source: Electron Ionization (EI) @ 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 290°C (Critical to prevent condensation of high-BP sulfonamide).
-
Solvent Delay: 3.5 min.
MS Acquisition: SIM Mode
For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode. The ions below are derived from standard sulfonamide fragmentation pathways (α-cleavage and S-N bond rupture).
| Ion Type | m/z | Origin/Fragment Structure |
| Target (Quant) | 226 | [M - C₂H₅]⁺ : Loss of ethyl from propyl chain (common in N-propyls). |
| Qualifier 1 | 255 | [M]⁺ : Molecular Ion. (Confirm parent mass). |
| Qualifier 2 | 155 | [C₇H₇SO₂]⁺ : o-Toluenesulfonyl cation (Characteristic cleavage). |
| Qualifier 3 | 91 | [C₇H₇]⁺ : Tropylium ion (Characteristic of the toluene ring). |
Note: While m/z 255 is the molecular ion, m/z 226 or 155 often provides a more stable base peak for quantitation in sulfonamides depending on the specific source energy tuning.
Method Logic & Pathway Visualization
The following diagram illustrates the critical decision points in the workflow, ensuring "Self-Validating" logic.
Caption: Workflow logic for this compound analysis. Dashed red lines indicate troubleshooting feedback loops.
Validation Criteria (ICH Q2 R1)
To ensure Trustworthiness , the method must meet these acceptance criteria before routine use:
-
Specificity:
-
Retention time matches reference standard ±0.05 min.
-
Ion Ratios (Qual/Quant) must be within ±20% of the reference standard.
-
-
Linearity:
-
Sensitivity:
-
LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1 (Expected ~2-5 ng/mL).
-
LOQ (Limit of Quantitation): S/N > 10:1.
-
-
Carryover:
-
Inject a solvent blank after the highest standard (1000 ng/mL). Peak area in blank must be < 20% of the LOQ area.
-
Troubleshooting & Optimization
-
Peak Tailing: Sulfonamides can interact with active sites. If tailing occurs at the base, replace the inlet liner with a fresh Ultra Inert wool liner and trim 10 cm from the column head.
-
Low Sensitivity: Ensure the transfer line is at 290°C . Cold spots cause condensation of this high-boiling analyte.
-
Interference: If m/z 91 (Tropylium) shows high background, switch quantitation to m/z 155 (Sulfonyl cation), which is more specific to the analyte.
References
-
Huo, F. et al. (2018). Fragmentation pathways of sulfonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
LGC Standards. (2023). This compound Reference Material.
-
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (Adapted for GC extraction principles).
-
U.S. Food and Drug Administration (FDA). (2019). GC-MS Method for the Detection of Nitrosamine Impurities. (Reference for high-sensitivity impurity profiling parameters).
Sources
The Synthetic Utility of N,N-dipropyl-o-toluenesulfonamide: A Guide to Application and Protocol
In the landscape of modern organic synthesis, the strategic functionalization of aromatic systems remains a cornerstone of molecular construction. Among the arsenal of tools available to the synthetic chemist, N,N-dipropyl-o-toluenesulfonamide has emerged as a versatile and powerful reagent. Its utility extends beyond that of a simple sulfonamide, primarily serving as a highly effective directing group for regioselective aromatic substitution. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and accompanied by detailed experimental protocols for researchers, scientists, and professionals in drug development.
The Core Function: A Powerful Directed ortho-Metalation Group
The most significant application of N,N-dipropyl-o-toluenesulfonamide lies in its role as a Directed ortho-Metalation (DoM) group.[1][2][3] DoM is a powerful strategy for the regioselective deprotonation of an aromatic ring, enabling the introduction of a wide range of electrophiles exclusively at the position ortho to the directing metalation group (DMG).[1][2]
Mechanistic Rationale: The Key to Regiocontrol
The efficacy of the N,N-dipropylsulfonamide moiety as a DMG stems from its ability to coordinate with organolithium bases, such as n-butyllithium (n-BuLi).[2] The Lewis basic oxygen atoms of the sulfonyl group and the tertiary amine nitrogen pre-associate with the Lewis acidic lithium cation of the organolithium reagent.[1][2] This brings the alkyl base into close proximity to the C6 proton of the aromatic ring, facilitating its abstraction over other protons. This process, known as a complex-induced proximity effect (CIPE), dramatically increases the kinetic acidity of the ortho proton, leading to highly regioselective lithiation.[1]
Caption: Workflow for Directed ortho-Metalation.
Protocol for ortho-Lithiation and Electrophilic Quench
This protocol describes a general procedure for the ortho-lithiation of N,N-dipropyl-o-toluenesulfonamide and subsequent reaction with an electrophile.
Materials:
-
N,N-dipropyl-o-toluenesulfonamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N,N-dipropyl-o-toluenesulfonamide (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv) dropwise to the aryllithium solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired ortho-functionalized product.
| Electrophile | Product Functional Group | Representative Yield |
| D₂O | -D | >95% |
| CH₃I | -CH₃ | ~85-95% |
| (CH₃)₂NCHO (DMF) | -CHO | ~70-85% |
| Benzaldehyde | -CH(OH)Ph | ~75-90% |
| I₂ | -I | ~80-90% |
| (CH₃)₃SiCl | -Si(CH₃)₃ | >90% |
Synthesis of N,N-dipropyl-o-toluenesulfonamide
The precursor itself is readily synthesized from commercially available starting materials. The most common method involves the reaction of o-toluenesulfonyl chloride with di-n-propylamine in the presence of a base to neutralize the HCl byproduct.[4][5]
Experimental Protocol for Synthesis
Materials:
-
o-Toluenesulfonyl chloride
-
Di-n-propylamine
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-toluenesulfonyl chloride (1.0 equiv) in dichloromethane.
-
Addition of Amine and Base: Add di-n-propylamine (1.1 equiv) and triethylamine (1.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: Synthesis workflow for N,N-dipropyl-o-toluenesulfonamide.
Application in the Synthesis of Saccharin
While N,N-dipropyl-o-toluenesulfonamide is primarily used for DoM, its parent compound, o-toluenesulfonamide, is a key precursor in the synthesis of saccharin, a widely known artificial sweetener.[7][8][9] The synthesis involves the oxidation of the ortho-methyl group to a carboxylic acid, followed by intramolecular cyclization.
Synthetic Pathway to Saccharin
The classical synthesis involves the oxidation of o-toluenesulfonamide using a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting o-sulfamoylbenzoic acid then undergoes acid-catalyzed cyclization to form saccharin.
Caption: Synthetic pathway from o-toluenesulfonamide to saccharin.
Protocol for the Oxidation of o-Toluenesulfonamide
This protocol outlines the oxidation step towards the synthesis of saccharin.
Materials:
-
o-Toluenesulfonamide
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydrosulfite (optional)
Procedure:
-
Dissolution: Dissolve o-toluenesulfonamide (1.0 equiv) in an aqueous solution of sodium hydroxide (1.0 equiv).[7]
-
Heating: Heat the solution to approximately 40-50 °C.
-
Oxidation: Slowly add solid potassium permanganate (multiple equivalents) with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.[7]
-
Decolorization: Once the addition is complete and the color has faded, a small amount of sodium hydrosulfite can be added to decolorize any remaining permanganate.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.
-
Neutralization and Precipitation: Combine the filtrate and washings. Cool the solution and neutralize with hydrochloric acid to precipitate any unreacted o-toluenesulfonamide, which is then filtered off.
-
Acidification: Further addition of hydrochloric acid to the filtrate will precipitate the product, o-sulfamoylbenzoic acid, which can be collected by filtration, washed with cold water, and dried.
Role as a Protecting Group
Like other sulfonamides, the N,N-dipropyl-o-toluenesulfonamide can be considered a derivative of a protected secondary amine (di-n-propylamine). The tosyl group is a robust protecting group for amines, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[6][10] However, the cleavage of sulfonamides requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures.[10][11] Due to this high stability, its use purely as a protecting group is less common than other more labile groups. In the context of o-toluenesulfonamides, its primary value is overwhelmingly as a directing group rather than a protecting group.
References
- Benchchem. Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
- PrepChem.com. Preparation of saccharin.
- Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
- MDPI. Synthesis of Novel Saccharin Derivatives.
- Benchchem. The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide.
- Google Patents. US4464537A - Preparation of saccharin.
- Google Patents. EP0052750B1 - Process for the preparation of saccharin.
- PubMed. Synthesis and properties of N-substituted saccharin derivatives.
- Organic Chemistry Portal. p-Toluenesulfonamides.
- Baran Lab. Directed Metalation: A Survival Guide.
- University of Rochester. Directed (ortho) Metallation.
- Wikipedia. Directed ortho metalation.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Directed ortho Metalation (DOM).
- Benchchem. A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides.
Sources
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- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. p-Toluenesulfonamides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide
Introduction
Welcome to the technical support center for the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. The formation of a sulfonamide via the reaction of a sulfonyl chloride with a secondary amine is a cornerstone of organic synthesis, yet it presents unique challenges that can impact efficiency.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific hurdles you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between 2-methylbenzenesulfonyl chloride (also known as o-toluenesulfonyl chloride) and di-n-propylamine.[3] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]
Q2: Why is a base necessary in this reaction?
A2: The reaction produces one equivalent of HCl for every equivalent of sulfonamide formed.[5] Di-n-propylamine, our nucleophile, is also a base. If the HCl is not neutralized, it will protonate the starting amine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.[5] The added base, often a tertiary amine like triethylamine (TEA) or pyridine, acts as an "acid scavenger," ensuring a continuous supply of free di-n-propylamine to react with the sulfonyl chloride.
Q3: What are the critical starting material quality checks?
A3: The purity and dryness of your reagents are paramount.
-
2-methylbenzenesulfonyl chloride: This reagent is highly sensitive to moisture. Exposure to water will cause it to hydrolyze to the unreactive 2-methylbenzenesulfonic acid, which is a common cause of low yields.[6] Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere.
-
Di-n-propylamine: Ensure its purity, as contaminants can lead to side reactions.
-
Solvent: The solvent must be anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices, but they must be dried over a suitable agent (e.g., molecular sieves or a solvent purification system) before use.[6]
Q4: How do I choose the right base for the reaction?
A4: The ideal base should be non-nucleophilic to avoid competing with the di-n-propylamine in reacting with the sulfonyl chloride.
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are excellent choices. They are sterically hindered, making them poor nucleophiles but effective acid scavengers.[4]
-
Pyridine: Also commonly used, though it is less basic than TEA. It can sometimes act as a nucleophilic catalyst.
-
Excess Di-n-propylamine: If di-n-propylamine is inexpensive, using it in excess (e.g., 2.2 equivalents) allows it to act as both the nucleophile and the acid scavenger, simplifying the reaction mixture.[4]
Troubleshooting & Yield Optimization Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Very Low or No Product Yield
Potential Cause A: Hydrolysis of 2-methylbenzenesulfonyl Chloride
-
Why it happens: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water, a much more abundant nucleophile than your amine if present. This forms the corresponding sulfonic acid, which will not react with the amine.
-
How to fix it:
-
Dry Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Anhydrous Solvents: Use a freshly dried, anhydrous solvent. If you are unsure of your solvent's quality, it's best to dry it yourself.
-
Inert Atmosphere: Assemble your reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction.
-
Potential Cause B: Inactive Amine (Protonation)
-
Why it happens: As discussed in the FAQ, failure to include a sufficient amount of a suitable base will lead to the protonation of the di-n-propylamine nucleophile, stopping the reaction.
-
How to fix it:
-
Stoichiometry Check: Ensure you are using at least 1.1 to 1.5 equivalents of your chosen base (e.g., triethylamine).
-
Base Strength: If the reaction is sluggish, consider a stronger, non-nucleophilic base.
-
Potential Cause C: Low Reactivity of the Secondary Amine
-
Why it happens: Secondary amines are generally less nucleophilic than primary amines due to increased steric hindrance around the nitrogen atom.[7] This can lead to slow reaction rates.
-
How to fix it:
-
Increase Temperature: Gently heating the reaction (e.g., to 40°C or refluxing in DCM) can provide the necessary activation energy to drive the reaction to completion.[7] Monitor for potential side reactions by TLC.
-
Add a Catalyst: A catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that activates the sulfonyl chloride.[8]
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after several hours, allow it to stir overnight.
-
Problem 2: Product is Contaminated with Starting Materials After Workup
Potential Cause A: Unreacted Di-n-propylamine and Base
-
Why it happens: These basic compounds can be difficult to remove from the organic product by solvent evaporation alone.
-
How to fix it: Acidic Wash
-
During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution).
-
This will protonate the basic amines, forming water-soluble ammonium salts that partition into the aqueous layer, effectively removing them from your product.[9]
-
Potential Cause B: Unreacted 2-methylbenzenesulfonyl Chloride or its Hydrolysis Product
-
Why it happens: Excess sulfonyl chloride or the sulfonic acid formed from its hydrolysis are acidic impurities.
-
How to fix it: Basic Wash
-
Following the acidic wash, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1M NaOH).
-
This will deprotonate the acidic sulfonic acid and react with any remaining sulfonyl chloride, converting them into water-soluble salts that are removed in the aqueous phase.
-
Problem 3: The Final Product is an Oil and Difficult to Purify
-
Why it happens: N,N-disubstituted sulfonamides, like the target compound, are often oils or low-melting solids, making purification by recrystallization challenging or impossible.
-
How to fix it: Silica Gel Chromatography
-
This is the most reliable method for purifying non-crystalline products.[7]
-
Adsorb the crude oil onto a small amount of silica gel and load it onto a prepared column.
-
Elute with a non-polar to moderately polar solvent system. A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing) is typically effective at separating the non-polar product from more polar impurities.
-
Data Presentation & Protocols
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base (Equivalents) | Solvent | Temperature | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 25°C | 4 | None | 75 |
| 2 | Triethylamine (1.2) | DCM | 40°C | 4 | None | 88 |
| 3 | Pyridine (1.5) | DCM | 25°C | 12 | None | 72 |
| 4 | Triethylamine (1.2) | DCM | 25°C | 2 | DMAP (5%) | 92 |
| 5 | Di-n-propylamine (2.2) | THF | 25°C | 6 | None | 85 |
Note: Yields are illustrative and based on typical outcomes for this reaction class.
Experimental Workflow & Diagrams
Diagram 1: General Reaction Mechanism
A visual representation of the nucleophilic attack and subsequent steps.
Caption: Fig 1. Reaction mechanism for sulfonamide formation.
Diagram 2: Troubleshooting Flowchart for Low Yield
A logical guide to diagnosing and solving yield issues.
Caption: Fig 2. Troubleshooting flowchart for low yield.
Detailed Experimental Protocol
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2-methylbenzenesulfonyl chloride (1.0 eq)
-
Di-n-propylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add di-n-propylamine (1.1 eq) and triethylamine (1.2 eq).
-
Dissolve the amines in anhydrous DCM (approx. 0.2 M relative to the sulfonyl chloride).
-
Cool the flask to 0°C in an ice-water bath.
-
-
Reagent Addition:
-
Dissolve 2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM in a separate, dry flask.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes. Maintain the internal temperature below 10°C during the addition.
-
A white precipitate (triethylammonium chloride) will form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction's progress by TLC (stain with potassium permanganate). The reaction is complete when the 2-methylbenzenesulfonyl chloride spot has disappeared.
-
-
Aqueous Workup:
-
Pour the reaction mixture into a separatory funnel. Dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amines).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Water.
-
Brine (to aid in phase separation and begin the drying process).
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a pale yellow oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final this compound.
-
References
- Vertex AI Search. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?.
- PubMed Central (PMC). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
- PrepChem.com. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021).
- Wikipedia. (n.d.). Sulfonamide.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
- MySkinRecipes. (n.d.). 2-methylbenzenesulfonyl chloride.
- BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
- Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of various structurally amines.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (n.d.).
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- PubMed Central (PMC). (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- Preparation of 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide. (n.d.).
- European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140.
- PrepChem.com. (n.d.). Preparation of o-toluenesulfonamide.
- PrepChem.com. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide.
- BenchChem. (2025). Strategies to improve the yield of Methyl 4-benzenesulfonamidobenzoate synthesis.
- PubMed Central (PMC). (n.d.). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide.
- MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Organic Syntheses. (n.d.). 1.
- Organic Syntheses. (n.d.). osmium-catalyzed vicinal oxyamination of olefins by chloramine-t.
- The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
- ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr..
- SVKM IOP. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
- Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. 2-methylbenzenesulfonyl chloride [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
Technical Support Center: Solubilization Protocols for 2-methyl-N,N-dipropylbenzenesulfonamide
Executive Summary & Physicochemical Profile
The Challenge: 2-methyl-N,N-dipropylbenzenesulfonamide presents a specific solubility challenge distinct from "classical" antibiotic sulfonamides (like sulfadiazine). Unlike primary sulfonamides, this molecule is N,N-disubstituted .
Critical Expert Insight:
Most researchers attempt to solubilize sulfonamides by adjusting pH to alkaline levels (pH > 10). Do not attempt this. Because the nitrogen atom carries two propyl groups, there is no acidic proton (
Physicochemical Snapshot
| Property | Value (Estimated/Derived) | Implication for Solubility |
| Molecular Structure | Lipophilic Tolyl Ring + Dipropyl Tail | High hydrophobicity; requires organic cosolvents or complexation. |
| Ionization State | Non-ionizable (Neutral) | pH adjustment is ineffective. |
| LogP (Octanol/Water) | ~3.2 – 3.8 (Predicted) | Poor aqueous solubility (< 50 µg/mL likely). |
| Crystal Lattice | Moderate-High Energy | Dissolution requires overcoming significant lattice energy. |
Decision Matrix: Select Your Solubilization Strategy
Use this decision tree to select the correct protocol based on your downstream application.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on concentration requirements and biological toxicity constraints.
Module A: Cosolvency (The Log-Linear Model)
Theory: For neutral lipophilic drugs, solubility follows a log-linear relationship with the fraction of cosolvent added (The Yalkowsky Model).
Recommended Cosolvents:
-
PEG 400: The gold standard for parenteral formulations.
-
Ethanol: Good solubilizer but volatile; limits in vivo tolerability.
-
Propylene Glycol (PG): Synergistic with PEG 400.
Protocol: Ternary Cosolvent System Preparation
Target: 5 mg/mL stable solution.
-
Weighing: Accurately weigh 50 mg of this compound into a glass vial.
-
Primary Solubilization: Add 3.0 mL of PEG 400 . Vortex for 2 minutes. If not dissolved, sonicate at 40°C for 5 minutes.
-
Secondary Solubilization: Add 1.0 mL of Ethanol (absolute) . Vortex. The solution should be clear.
-
Aqueous Phase Addition: Slowly add 6.0 mL of Water for Injection (WFI) dropwise while vortexing.
-
Note: If cloudiness (precipitation) occurs, stop. You have hit the "dielectric limit." Increase the PEG 400 ratio.
-
Final Formulation Ratio: 30% PEG 400 / 10% Ethanol / 60% Water.
Module B: Cyclodextrin Complexation (The "Lock & Key")
Theory: The dipropyl chains and the toluene ring are hydrophobic moieties that fit ideally into the cavity of Beta-Cyclodextrins . Since the molecule is neutral, SBE-β-CD (Captisol®) or HP-β-CD are superior to simple β-CD due to higher aqueous solubility of the CD itself.
Why this works: The CD hides the hydrophobic dipropyl tail from the water, preventing aggregation.
Protocol: Phase Solubility Formulation
Target: 2–10 mg/mL (depending on CD concentration).
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g HP-β-CD in 10 mL water). Stir until clear.
-
Excess Addition: Add an excess amount of this compound (e.g., 20 mg) to 1 mL of the CD vehicle.
-
Equilibration: Shake or rotate the suspension for 24–48 hours at room temperature.
-
Tip: Do not heat significantly (>50°C), as complexation constants (
) often decrease with heat.
-
-
Filtration: Filter the suspension through a 0.22 µm PVDF filter (low protein binding) to remove undissolved drug.
-
Quantification: Analyze the filtrate by HPLC-UV to determine the final dissolved concentration.
Figure 2: Equilibrium dynamics of inclusion complex formation. The dipropyl group enters the CD cavity, stabilized by van der Waals forces.
Troubleshooting & FAQs
Q1: I added NaOH to adjust the pH to 11, but the drug didn't dissolve. Why?
A: This is the most common error. As noted in the Executive Summary, your molecule is This compound . The nitrogen atom is fully substituted (one sulfonyl group, two propyl groups). It has zero protons to donate. It cannot form a water-soluble salt. You must use Cosolvents (Module A) or Cyclodextrins (Module B).
Q2: My solution precipitates when I dilute my DMSO stock into the cell culture media.
A: This is "Solvent Shock."
-
Cause: The dramatic change in polarity (dielectric constant) when moving from 100% DMSO to aqueous media causes the hydrophobic drug to crash out immediately.
-
Fix:
-
Reduce Stock Concentration: Make your DMSO stock more dilute (e.g., 10 mM instead of 100 mM).
-
Serial Dilution: Dilute the DMSO stock into an intermediate buffer containing 10% PEG 400 before adding to the final media.
-
Dynamic Mixing: Vortex the media vigorously while adding the drug stock to prevent local high-concentration hotspots.
-
Q3: Can I use Tween 80?
A: Yes. Surfactants work well for neutral lipophiles.
-
Protocol: Make a 5% Tween 80 stock solution. Dissolve your drug in the pure surfactant first (if liquid) or a small amount of ethanol, then mix with the surfactant solution. Ensure you are above the Critical Micelle Concentration (CMC ~0.012 mM for Tween 80).
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
-
PubChem Compound Summary. (2024). N-Methylbenzenesulfonamide (Structural Analog Data). National Center for Biotechnology Information.
Technical Support Center: Purification of 2-methyl-N,N-dipropylbenzenesulfonamide
Welcome to the technical support guide for the purification of 2-methyl-N,N-dipropylbenzenesulfonamide. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols to effectively separate the target compound from common reaction byproducts. Our guidance is grounded in established chemical principles and field-proven purification techniques.
Introduction: Understanding the Challenge
The synthesis of this compound, typically via the reaction of 2-methylbenzenesulfonyl chloride with di-n-propylamine, yields a crude mixture containing not only the desired product but also several byproducts.[1][2] Effective separation is critical for obtaining a compound of high purity for downstream applications.
Common Impurities to Consider:
-
Unreacted Starting Materials: 2-methylbenzenesulfonyl chloride and di-n-propylamine.
-
Hydrolysis Products: 2-methylbenzenesulfonic acid, formed if the sulfonyl chloride reacts with trace water.[2]
-
Salts: Triethylammonium chloride or similar, if a base scavenger like triethylamine is used.
This guide is structured to help you select the appropriate purification strategy and troubleshoot common issues encountered during the process.
Purification Strategy Decision Workflow
Choosing the right purification method depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical path for isolating your target compound.
Caption: Purification Strategy Decision Workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Part 1: Initial Workup & Liquid-Liquid Extraction
Q1: What is the best initial workup procedure to remove acidic and basic impurities?
A: A liquid-liquid extraction (LLE) is the most effective first step.[3][4] After quenching the reaction (e.g., with water), dilute the mixture with an organic solvent immiscible with water (like ethyl acetate or dichloromethane).
-
Wash with Dilute Acid: Perform a wash with dilute aqueous HCl (e.g., 1M). This will protonate the basic di-n-propylamine, converting it into a water-soluble salt that partitions into the aqueous layer.
-
Wash with Dilute Base: Follow with a wash using a dilute aqueous base like sodium bicarbonate (NaHCO₃). This deprotonates the acidic 2-methylbenzenesulfonic acid, moving it into the aqueous layer as its sodium salt.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) will help remove residual water from the organic layer.
This acid-base extraction efficiently removes the most polar impurities, leaving a crude organic extract containing primarily your target compound and unreacted 2-methylbenzenesulfonyl chloride.
Part 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Q2: My product is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This is common if the solution is too concentrated, cools too quickly, or if the melting point of the impure solid is below the temperature of the solution.[5]
Solutions:
-
Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[5]
-
Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For sulfonamides, isopropanol/water or ethanol/water mixtures are often very effective.[5][6]
Q3: The solution has cooled, but no crystals have formed. What should I do?
A: This typically happens for two reasons: the solution is not sufficiently saturated, or it is supersaturated and requires initiation (nucleation) to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for crystallization.[5][7]
-
-
Increase Concentration: If induction fails, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Caption: Troubleshooting workflow for lack of crystallization.
Q4: My final yield after recrystallization is very low. Why?
A: Low recovery is most often caused by using an excessive amount of solvent to dissolve the crude product.[5] A portion of your product will always remain dissolved in the mother liquor, and using too much solvent exacerbates this loss. Other causes include premature crystallization during a hot filtration step or selecting a solvent in which the compound has high solubility even at low temperatures.[5]
Solutions:
-
Use Minimal Solvent: When dissolving the crude solid, add the hot solvent in small portions until the solid just dissolves.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the solid from the cold solvent.[5]
-
Solvent Selection: Choose a solvent in which your compound is very soluble when hot but poorly soluble when cold. See the table below for guidance.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Nonpolar | 69 | Good for nonpolar impurities, may have low solvating power. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent, often used in combination with hexanes. |
| Isopropanol | Polar | 82 | Often used with water for recrystallizing sulfonamides.[6] |
| Ethanol | Polar | 78 | Similar to isopropanol, effective in mixtures with water.[5] |
| Water | Very Polar | 100 | Used as an "anti-solvent" with polar organic solvents. |
Part 3: Column Chromatography Troubleshooting
Q5: I'm getting poor separation of my product from a byproduct. How can I improve the resolution?
A: Poor resolution in column chromatography is a common issue that can be solved by systematically optimizing your method.[8]
Solutions:
-
Optimize the Mobile Phase: This is the most critical parameter.[8] For a normal-phase silica gel column, if your compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexanes to 10%). If they are not moving, increase the polarity.
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This is highly effective for separating compounds with different polarities.[8]
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be selectivity. Standard silica gel is acidic. Consider using neutral alumina for base-sensitive compounds or a different bonded phase like an aminopropyl-packed column, which has shown success in separating sulfonamides.[8][9]
-
Improve Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these will lead to poor band shape and co-elution.
Q6: My compound appears to be decomposing on the silica gel column. What can I do?
A: Silica gel is acidic and can cause degradation of sensitive compounds.
Solutions:
-
Deactivate the Silica: You can reduce the acidity of the silica gel. This is often done by pre-treating the slurry with a small amount of a base, like triethylamine (~1%), added to the eluent.
-
Switch to a Different Stationary Phase: Try using a less acidic support like neutral or basic alumina. For very sensitive compounds, reverse-phase chromatography (e.g., using a C18 column) might be a better option.[8]
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system and applying positive pressure ("flash chromatography") to speed up the elution.
Detailed Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Crude Product Isolation
-
Quench: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly add deionized water to quench any remaining reactive reagents.
-
Dilute: Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate.
-
Acid Wash: Add 1M HCl (approx. half the organic volume), shake gently, and vent frequently. Allow the layers to separate and drain the lower aqueous layer.
-
Base Wash: Add saturated NaHCO₃ solution (approx. half the organic volume), shake, vent, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution.
-
Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until it boils. Add small portions of hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[5]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry on the filter.
Protocol 3: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity or with light pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply positive pressure (air or nitrogen) to achieve a steady flow. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
References
-
Stewart, J. T., & Chan, C. W. (1978). Facile separation of sulfonamides from their degradates by liquid-liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419. Retrieved from [Link]
- Crossley, M. L., & Northey, E. H. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Stavrou, I. P., & Kapnissi-Christodoulou, C. P. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7205. Retrieved from [Link]
-
Wang, J., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2133. Retrieved from [Link]
-
Al-Shwaiyat, M. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Retrieved from [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(3), 117-124. Retrieved from [Link]
-
Keshavarz, A., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 567. Retrieved from [Link]
-
Miller, J. A., & Scanio, C. V. (1997). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 38(44), 7741-7744. Retrieved from [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
Goebel, A., et al. (2004). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Analytical Chemistry, 76(17), 4978-4985. Retrieved from [Link]
-
Al-Masoudi, N. A. (2021). History of Sulfonamides. ResearchGate. Retrieved from [Link]
-
Sherma, J. (2000). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6065-6074. Retrieved from [Link]
-
Wang, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 446, 138865. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
D'Amato, A. I., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in N,N-dipropyl-o-toluenesulfonamide Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N,N-dipropyl-o-toluenesulfonamide. The inherent steric hindrance in this transformation often leads to low yields and complex product mixtures. This document provides in-depth troubleshooting, validated protocols, and alternative strategies to overcome these obstacles.
The Core Challenge: Visualizing Steric Hindrance
The primary difficulty in synthesizing N,N-dipropyl-o-toluenesulfonamide arises from significant steric congestion around the reaction centers. The nucleophilic attack of the nitrogen atom of di-n-propylamine on the electrophilic sulfur atom of o-toluenesulfonyl chloride is sterically hindered. This clash involves the ortho-methyl group of the sulfonyl chloride and the two bulky n-propyl groups on the amine, which crowd the transition state and increase the activation energy of the reaction.
Figure 1: Steric clash in the transition state.
Frequently Asked Questions (FAQs)
Q1: Why is the direct synthesis of N,N-dipropyl-o-toluenesulfonamide so challenging?
A: The challenge is almost entirely due to steric hindrance. The ortho-methyl group on the toluenesulfonyl ring and the two n-propyl groups on the amine physically block the ideal trajectory for the amine's nitrogen to attack the sulfonyl chloride's sulfur atom. This significantly slows down the desired reaction, allowing side reactions to become more prominent. Studies on related structures have shown that steric hindrance is directly related to lower yields in sulfonamide formation[1][2][3].
Q2: What is the standard approach, and what are its limitations?
A: The standard method is a variation of the Schotten-Baumann reaction, where the amine reacts with the sulfonyl chloride in the presence of a base.[4][5][6] The base is crucial as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5] However, for this specific hindered synthesis, standard Schotten-Baumann conditions (e.g., NaOH or pyridine at room temperature) are often ineffective, resulting in little to no product formation.
Q3: What are the primary side products I should watch for?
A: The most common side product is o-toluenesulfonic acid, which results from the hydrolysis of the highly reactive o-toluenesulfonyl chloride by trace amounts of water in the solvent or on the glassware.[7] If using a nucleophilic base like triethylamine at elevated temperatures, you might also observe the formation of undesired adducts.
Troubleshooting Guide
This guide addresses the most common failure mode: low to non-existent yield of the target sulfonamide.
Figure 2: Troubleshooting workflow for low-yield synthesis.
Issue: Low or No Product Formation
-
Probable Cause 1: Insufficient Reactivity due to Steric Hindrance
-
Explanation: The activation energy for the reaction is too high to overcome at standard conditions. The nucleophilicity of di-n-propylamine is not sufficient to attack the sterically shielded sulfonyl chloride.
-
Recommended Solution: Employ Forcing Conditions. The reaction equilibrium must be driven towards the product by increasing thermal energy and ensuring the amine remains deprotonated and active.
-
Temperature: Increase the reaction temperature to the reflux point of the chosen solvent (e.g., Dichloromethane (DCM) at ~40°C or Toluene at ~110°C).
-
Reaction Time: Extend the reaction time significantly, often to 24-48 hours. Monitor progress by TLC or LC-MS if possible.
-
Base Selection: Standard bases like pyridine or triethylamine may be insufficient. Switch to a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a proton sponge to effectively scavenge the generated HCl without competing in side reactions.
-
-
-
Probable Cause 2: Hydrolysis of o-Toluenesulfonyl Chloride
-
Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, especially at elevated temperatures. Any moisture present will rapidly convert the starting material to the unreactive o-toluenesulfonic acid.[7][8]
-
Recommended Solution: Implement Rigorous Anhydrous Techniques.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon.
-
-
Alternative Strategies & Validated Protocols
When forcing the direct sulfonylation is unsuccessful, a two-step approach is often the most reliable strategy. This involves first forming a less-substituted sulfonamide and then performing N-alkylation. The Mitsunobu reaction is particularly well-suited for alkylating sulfonamides, especially in sterically demanding cases.[9][10][11][12]
Strategy 1: Modified Schotten-Baumann Protocol (Forcing Conditions)
This protocol is an aggressive, one-pot attempt at the direct synthesis.
Experimental Protocol:
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add di-n-propylamine (1.0 equiv., e.g., 5.0 g, 49.4 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve o-toluenesulfonyl chloride (1.1 equiv., e.g., 10.3 g, 54.3 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred amine solution over 30 minutes.
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv., e.g., 11.3 g, 74.1 mmol) dropwise to the reaction mixture at 0°C.
-
Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux (~40°C). Maintain reflux and stir vigorously for 24-48 hours. Monitor the reaction via TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will likely be an oil. Purify via column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N,N-dipropyl-o-toluenesulfonamide.
Strategy 2: Two-Step N-Alkylation via Mitsunobu Reaction
This approach bypasses the sterically hindered S-N bond formation by forming it with a less hindered amine (ammonia) first, followed by N-alkylation.
Step A: Synthesis of o-Toluenesulfonamide (Not Detailed) This precursor is synthesized by reacting o-toluenesulfonyl chloride with an excess of aqueous ammonia. It is also commercially available.
Step B: N,N-dipropylation of o-Toluenesulfonamide (Mitsunobu Protocol) The Mitsunobu reaction uses an alcohol as the alkylating agent and proceeds with a clean inversion of stereochemistry if a chiral alcohol is used.[13] It is highly effective for N-alkylation of sulfonamides.[11][12]
Experimental Protocol:
-
Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add o-toluenesulfonamide (1.0 equiv., e.g., 5.0 g, 29.2 mmol), n-propanol (2.5 equiv., e.g., 4.4 g, 73.0 mmol), and triphenylphosphine (PPh₃) (2.5 equiv., e.g., 19.1 g, 73.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Reagent Addition: Cool the stirred solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (2.5 equiv., e.g., 14.8 g, 73.0 mmol) dropwise over 45 minutes. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours until TLC analysis indicates the consumption of the starting sulfonamide.
-
Workup: Remove the THF under reduced pressure. Add diethyl ether (200 mL) to the residue. The triphenylphosphine oxide and hydrazide byproducts will precipitate. Stir for 30 minutes, then filter off the white solids.
-
Purification: Concentrate the filtrate. The crude product will contain the desired product and residual reagents. Purify by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure N,N-dipropyl-o-toluenesulfonamide.
Data Summary: Comparison of Synthetic Strategies
| Parameter | Strategy 1: Modified Schotten-Baumann | Strategy 2: Two-Step N-Alkylation (Mitsunobu) |
| Overall Approach | One-pot direct sulfonylation | Two steps: Sulfonamide formation, then dialkylation |
| Key Reagents | o-Toluenesulfonyl chloride, Di-n-propylamine, DBU | o-Toluenesulfonamide, n-Propanol, PPh₃, DIAD |
| Pros | Potentially faster (one step) | More reliable for hindered substrates; milder conditions |
| Cons | Often very low yield; requires harsh conditions | Two separate reactions; byproduct removal can be tedious |
| Typical Yield | 0-30% | 50-80% (for the alkylation step) |
| Key Challenge | Overcoming extreme steric hindrance | Stoichiometric phosphine oxide and hydrazide removal |
References
-
Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. (2020). ResearchGate. [Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. (2024). MDPI. [Link]
-
The amine which reacts with p-toluene sulfonyl chloride to give a cle. (n.d.). askIITians. [Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. (2024). MDPI. [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). ACS Publications. [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Digital Scholarship@UNLV. [Link]
-
Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. [Link]
-
Schotten-Baumann Reaction. (2021). J&K Scientific LLC. [Link]
-
Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. (n.d.). ResearchGate. [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]
- Water-phase synthetic method of probenecid. (n.d.).
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2018). ResearchGate. [Link]
-
The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2023). PMC. [Link]
-
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). MDPI. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
4-Toluenesulfonyl chloride. (n.d.). Wikipedia. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]
-
Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. (n.d.). UCL Discovery. [Link]
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (2010). PMC. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PMC. [Link]
- Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.).
-
N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (n.d.). ResearchGate. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2020). PMC. [Link]
-
How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. (2021). Chemistry Stack Exchange. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. [Link]
- Method of synthesis of N-alkyl p-toluene sulfonamide. (n.d.).
- Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.).
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles" by H Huang and J Y. Kang [oasis.library.unlv.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Purification techniques for technical grade N,N-dipropyl-o-toluenesulfonamide
The following technical guide is structured as a specialized support resource for researchers working with N,N-dipropyl-o-toluenesulfonamide . It synthesizes organic synthesis principles with practical purification strategies, addressing the specific challenges of upgrading technical-grade material (typically ~90-95% purity) to research-grade standards (>98%).
Doc ID: PUR-SULF-026 | Version: 2.1 | Status: Active Applicable For: Technical Grade Reagents, Synthesis Intermediates, Agrochemical Standards
Technical Overview & Impurity Profile
Before initiating purification, it is critical to understand the "chemical genealogy" of your material. Technical grade N,N-dipropyl-o-toluenesulfonamide is typically synthesized via the nucleophilic attack of dipropylamine on o-toluenesulfonyl chloride.
Consequently, the "Technical Grade" label implies a specific matrix of impurities that dictates your purification strategy.
Common Impurity Matrix
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Unreacted Amine | Dipropylamine | Excess reagent used to drive reaction | Acid Wash (Forms water-soluble HCl salt) |
| Sulfonyl Chloride | o-Toluenesulfonyl chloride | Unreacted starting material | Base Hydrolysis (Converts to water-soluble sulfonate) |
| Hydrolysis Product | o-Toluenesulfonic acid | Moisture contamination | Base Wash (Forms water-soluble sulfonate salt) |
| Regioisomers | p-Toluenesulfonamide analogs | Impurity in starting sulfonyl chloride | Recrystallization (Exploits differential solubility) |
| Color Bodies | Oxidized amines/phenols | Thermal degradation | Activated Carbon / Silica Plug |
Purification Decision Matrix (Workflow)
Do not blindly follow a single protocol. Use this decision tree to select the optimal method based on your material's physical state and quantity.
Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on physical state and scale.
Phase 1: Chemical Washing (The "Cleanup")
Objective: Remove unreacted precursors (amines and acid chlorides) using solubility switching. This is the most efficient step and should always precede distillation or recrystallization.
Protocol:
-
Dissolution: Dissolve the crude N,N-dipropyl-o-toluenesulfonamide in a non-polar solvent (Ethyl Acetate or Dichloromethane). Use approx. 10 mL solvent per gram of crude.
-
Acid Wash (Removes Dipropylamine):
-
Base Wash (Removes Sulfonyl Chloride/Acids):
-
Wash the organic layer twice with saturated NaHCO₃ or 1M NaOH .
-
Mechanism:[1][2] Unreacted o-toluenesulfonyl chloride hydrolyzes to the sulfonate; o-toluenesulfonic acid is deprotonated. Both become water-soluble sodium salts.
-
Note: Unlike primary sulfonamides, N,N-disubstituted sulfonamides do not have an acidic proton and will not dissolve in the base. They remain in the organic layer.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Phase 2: Isolation & Troubleshooting (Q&A)
Scenario A: The Product is an Oil (Distillation)
Q: My material is a viscous oil and won't crystallize. How do I purify it? A: N,N-dialkyl sulfonamides often have low melting points due to the lack of intermolecular hydrogen bonding (unlike primary sulfonamides). If the compound is liquid, High Vacuum Distillation is the gold standard.
-
Setup: Short-path distillation head.
-
Conditions: Expect a high boiling point. Based on the mono-methyl analog (BP ~296°C at atm), the dipropyl analog will require significant vacuum (< 1 mmHg) to distill at reasonable temperatures (likely 150-180°C).
-
Caution: Ensure all o-toluenesulfonyl chloride is removed during the wash phase (Phase 1). Distilling sulfonyl chlorides can be hazardous and lead to rapid decomposition.
Scenario B: Crystallization Issues ("Oiling Out")
Q: I am trying to recrystallize, but the product separates as droplets (oils out) instead of crystals. Why? A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point.
Troubleshooting Protocol:
-
Change Solvent System: Switch to a lower-boiling solvent system.
-
Recommendation:Hexanes/Ethyl Acetate or Pentane/Ether . Avoid Ethanol/Water if oiling out persists, as water often promotes oiling in hydrophobic sulfonamides.
-
-
Seeding: Obtain a seed crystal (even a crude one) and add it to the solution once it reaches room temperature.
-
Slow Cooling: Do not place the hot flask directly into ice. Let it cool to room temperature on a cork ring, then move to a refrigerator (4°C), and finally to a freezer (-20°C).
Scenario C: Removing Color
Q: The technical grade material is brown/red. Will recrystallization fix this? A: Not efficiently. Colored impurities are often polar oxidation byproducts that can get trapped in the crystal lattice.
-
Solution: Perform an Activated Carbon treatment during the hot filtration step of recrystallization.
-
Dissolve compound in hot solvent.[2]
-
Add activated carbon (5-10% by weight).
-
Stir for 10-15 minutes.
-
Filter through a Celite pad while hot to remove the carbon.
-
Scenario D: Isomer Contamination
Q: I suspect contamination with p-toluenesulfonamide derivatives. How do I separate them? A: Separation of ortho and para isomers is difficult by distillation due to similar boiling points.
-
Flash Chromatography: This is the most reliable method for isomer separation.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20). The ortho isomer, being more sterically hindered and slightly less polar, typically elutes differently than the para isomer, though relative retention times should be determined via TLC.
-
Validated Reference Data
Use these values to validate your purified material.
| Property | Value / Range | Notes |
| Physical State | Low-melting solid or Oil | Highly dependent on purity.[3] Pure ortho isomers often have lower MPs than para. |
| Solubility | DCM, EtOAc, Toluene, Acetone | Insoluble in Water. |
| TLC Visualization | UV (254 nm) | Strong absorption due to aromatic ring. |
| Flash Point | >110°C | Estimated. Handle with care. |
References
-
BenchChem. (2025).[1][3] Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide. Retrieved from
-
Organic Syntheses. (1954). p-Tolylsulfonylmethylnitrosamide.[4] Org. Synth. 1954, 34,[5][6] 96.
-
Sigma-Aldrich. (2025). o-Toluenesulfonamide Certified Reference Material.
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry.
-
Thermo Fisher Scientific. (2017). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities. Application Note.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonamides or sulfonyl chlorides.
Sources
Validation & Comparative
A Predictive Guide to the ¹H-NMR Spectrum of 2-Methyl-N,N-dipropylbenzenesulfonamide
This guide presents a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-methyl-N,N-dipropylbenzenesulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups, we can forecast the chemical shifts, multiplicities, and integration values based on well-established NMR principles and comparative data from analogous structures.
This approach not only provides a reliable reference for structural elucidation but also reinforces the fundamental logic behind spectral interpretation, demonstrating a trustworthy and expert-driven methodology.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to identify the unique proton environments within the molecule. For this compound, we can distinguish five distinct sets of protons, as illustrated below.
Caption: Structure of this compound with proton groups labeled.
-
Hₐ: Protons of the aryl methyl group.
-
Hₑ: Aromatic protons on the benzene ring.
-
Hₙ: Methylene protons adjacent to the nitrogen atom (N-CH₂).
-
Hₓ: Methylene protons in the middle of the propyl chains (N-CH₂-CH₂).
-
Hᵧ: Terminal methyl protons of the propyl chains (CH₃).
Predicted ¹H-NMR Spectrum: Analysis and Justification
The predicted chemical shifts (δ), multiplicities, and integrations for each proton environment are detailed below. These predictions are based on the electronic effects of the substituents and spin-spin coupling rules.
2.1 Aromatic Protons (Hₑ, ~7.2-8.0 ppm)
-
Chemical Shift (δ): The aromatic region is complex due to the two substituents on the ring: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing sulfonyl group (-SO₂-). Protons on a benzene ring typically appear between 6.5 and 8.0 ppm.[1] The potent deshielding effect of the -SO₂- group will shift the adjacent protons significantly downfield. The proton ortho to the sulfonyl group and meta to the methyl group is expected to be the most deshielded (around 7.9-8.0 ppm). The remaining three aromatic protons will exhibit complex splitting patterns and appear at slightly higher fields, likely in the 7.2-7.5 ppm range.
-
Integration: The four aromatic protons will integrate to 4H.
-
Multiplicity: Due to complex ortho, meta, and para couplings, this region will likely appear as a series of overlapping multiplets.[2][3] A high-field instrument would be necessary to resolve the individual signals.
2.2 Aryl Methyl Protons (Hₐ, ~2.4-2.7 ppm)
-
Chemical Shift (δ): A methyl group directly attached to an aromatic ring typically resonates between 2.4 and 2.7 ppm.[4] Its position is slightly downfield from a standard alkane methyl group due to the deshielding influence of the aromatic ring current.
-
Integration: This signal will integrate to 3H.
-
Multiplicity: As there are no adjacent protons to couple with, this signal will be a sharp singlet (s) .
2.3 N-CH₂ Protons (Hₙ, ~3.0-3.3 ppm)
-
Chemical Shift (δ): These methylene protons are directly attached to a nitrogen atom, which is in turn bonded to the strongly electron-withdrawing sulfonyl group. This environment causes significant deshielding. For comparison, the N-CH₂ protons in N-propyl-p-toluenesulfonamide appear around 2.85 ppm.[5] The presence of a second propyl group in our molecule will have a minor effect. A predicted range of 3.0-3.3 ppm is reasonable.
-
Integration: There are two equivalent N-CH₂ groups, so this signal will integrate to 4H.
-
Multiplicity: These protons are adjacent to the Hₓ methylene group (2 protons). According to the n+1 rule, they will be split into a triplet (t) .[3] The typical coupling constant (³JHH) for aliphatic chains is around 6-8 Hz.[6]
2.4 Central Methylene Protons (Hₓ, ~1.5-1.8 ppm)
-
Chemical Shift (δ): These protons are in a standard alkyl environment, but are beta to the electron-withdrawing sulfonamide group. Their chemical shift will be further upfield than the Hₙ protons but slightly downfield from a simple alkane. A typical range for such protons is 1.5-1.8 ppm.[1]
-
Integration: With two equivalent central methylene groups, this signal will integrate to 4H.
-
Multiplicity: This is the most complex signal. These protons are coupled to the two Hₙ protons on one side and the three Hᵧ protons on the other (a total of 5 neighboring protons). This will result in a complex multiplet, often a sextet or a multiplet (m) . The coupling constants are expected to be in the 7-8 Hz range.[7]
2.5 Terminal Methyl Protons (Hᵧ, ~0.9-1.0 ppm)
-
Chemical Shift (δ): These protons are at the end of the alkyl chains, furthest from the electron-withdrawing groups. They will appear in the typical upfield region for alkane methyl groups, around 0.9-1.0 ppm.[1]
-
Integration: The two terminal methyl groups will give a signal that integrates to 6H.
-
Multiplicity: These protons are adjacent to the Hₓ methylene group (2 protons). Following the n+1 rule, this signal will appear as a triplet (t) , with a coupling constant of approximately 7-8 Hz.[7]
Data Summary and Comparative Analysis
The table below summarizes the predicted ¹H-NMR data for this compound. This is followed by a comparative table showing how these predictions align with established chemical shift ranges for the relevant functional groups.
Table 1: Predicted ¹H-NMR Data
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Hᵧ | -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 6H |
| Hₓ | -CH₂-CH₂-CH₃ | 1.5 - 1.8 | Multiplet (m) | 4H |
| Hₐ | Ar-CH₃ | 2.4 - 2.7 | Singlet (s) | 3H |
| Hₙ | N-CH₂- | 3.0 - 3.3 | Triplet (t) | 4H |
| Hₑ | Ar-H | 7.2 - 8.0 | Multiplet (m) | 4H |
Table 2: Comparative Chemical Shift Data
| Functional Group in Target Molecule | Predicted Shift (δ, ppm) | Typical Literature Range (δ, ppm) | Source |
| Alkyl CH₃ (gamma to N) | 0.9 - 1.0 | 0.7 - 1.3 | [1] |
| Alkyl CH₂ (beta to N) | 1.5 - 1.8 | 1.2 - 1.6 | [1][4] |
| Aryl-CH₃ | 2.4 - 2.7 | 2.4 - 2.7 | [4] |
| R-SO₂-N-CH₂-R | 3.0 - 3.3 | 2.8 - 3.5 | [5] |
| Aromatic H (on substituted benzene) | 7.2 - 8.0 | 6.5 - 8.0 | [1][4] |
Experimental Protocols
To acquire an actual spectrum for comparison, the following validated procedure should be followed.
4.1 Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of purified this compound.
-
Dissolution: Transfer the sample to a clean, dry standard 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak.[5]
-
Mixing: Cap the NMR tube and gently invert it several times until the sample is completely dissolved.
4.2 Data Acquisition and Processing Workflow
The logical flow from a prepared sample to a final, interpretable spectrum involves several key steps on the NMR spectrometer.
Caption: Standard workflow for NMR spectrum acquisition and processing.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion and resolution.[8]
-
Acquisition: A standard 1D proton experiment should be run with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and the signal integrals are calculated and calibrated.
Conclusion
This guide provides a detailed, predictive framework for the ¹H-NMR analysis of this compound. By applying fundamental principles of chemical shift theory and spin-spin coupling, we have constructed a reliable forecast of the spectrum, complete with justifications for each signal's position and multiplicity. The included comparative data and standardized experimental protocols offer a comprehensive resource for any researcher working with this, or structurally related, molecules, ensuring a high degree of scientific integrity and practical utility. For unambiguous assignment, especially of the complex aromatic region, advanced 2D NMR experiments such as COSY and HSQC would be the logical next step.[9][10]
References
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Chemaxon. NMR Predictor. Chemaxon Docs. Available from: [Link]
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Yotova, Y., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available from: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available from: [Link]
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ACD/Labs. NMR Prediction. ACD/Labs. Available from: [Link]
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Wishart Research Group. PROSPRE - 1H NMR Predictor. Available from: [Link]
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Kowalewski, V. J., & Lesko, P. M. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics. Available from: [Link]
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Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
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University of Regensburg. Chemical shifts. Available from: [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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ResearchGate. Experimental coupling constants (J/Hz) in the 1 H NMR spectra... ResearchGate. Available from: [Link]
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NMRS.io. 1H | toluene-d8 | NMR Chemical Shifts. Available from: [Link]
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Bothner-By, A. A., & Castellano, S. M. (1968). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics. Available from: [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. ACD/Labs. Available from: [Link]
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Chemistry Stack Exchange. What is number of 1H NMR signals for toluene?. Available from: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
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Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
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ResearchGate. Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting... ResearchGate. Available from: [Link]
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Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available from: [Link]
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Abdel-Sattar, E., et al. (2017). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Journal of Advanced Research. Available from: [Link]
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FTIR characteristic peaks of N,N-dipropyl-o-toluenesulfonamide
An In-Depth Technical Guide to the FTIR Characteristic Peaks of N,N-dipropyl-o-toluenesulfonamide: A Comparative Analysis for Researchers
Introduction: The Role of FTIR in Molecular Characterization
In the fields of chemical synthesis, drug development, and materials science, the unambiguous identification of molecular structure is paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) Spectroscopy stands out as a rapid, non-destructive, and highly informative method.[1] FTIR provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.[2][3] This guide offers a detailed exploration of the FTIR spectrum of N,N-dipropyl-o-toluenesulfonamide, providing researchers with the data and comparative insights necessary for its accurate identification and quality assessment.
Molecular Structure and Vibrational Modes
N,N-dipropyl-o-toluenesulfonamide is an aromatic sulfonamide characterized by three key structural components, each contributing distinct features to its infrared spectrum:
-
The Sulfonamide Core (-SO₂N<): This group is defined by strong, characteristic stretching vibrations of the sulfur-oxygen double bonds.
-
The Aromatic Ring: An ortho-substituted toluene ring, which gives rise to specific aromatic C-H and C=C stretching and bending vibrations.
-
The N-Alkyl Substituents: Two propyl chains attached to the sulfonamide nitrogen, which introduce numerous aliphatic C-H bonds.
The interplay of these functional groups results in a complex and unique FTIR spectrum that can be systematically deciphered.
Caption: Molecular structure of N,N-dipropyl-o-toluenesulfonamide with key functional groups and their characteristic FTIR absorption regions highlighted.
Interpreting the FTIR Spectrum: A Peak-by-Peak Analysis
An FTIR spectrum is typically analyzed by dividing it into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[4] The former contains peaks corresponding to common functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.
Table 1: Predicted FTIR Characteristic Peaks for N,N-dipropyl-o-toluenesulfonamide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic C-H (Toluene Ring) |
| 2965 - 2870 | Strong | C-H Asymmetric & Symmetric Stretching | Aliphatic C-H (Propyl & Methyl Groups) |
| ~1595, ~1475 | Medium-Strong | C=C Stretching | Aromatic Ring Skeletal Vibrations |
| ~1465 | Medium | C-H Bending (Scissoring) | -CH₂- (Propyl Chains) |
| ~1375 | Medium | C-H Bending (Umbrella) | -CH₃ (Propyl & Methyl Groups) |
| 1345 - 1335 | Strong | S=O Asymmetric Stretching | Sulfonamide (-SO₂N<) |
| 1165 - 1150 | Strong | S=O Symmetric Stretching | Sulfonamide (-SO₂N<) |
| ~900 | Medium-Weak | S-N Stretching | Sulfonamide (-SO₂N<) |
| ~760 | Strong | C-H Out-of-Plane Bending | Ortho-disubstituted Aromatic Ring |
Key Diagnostic Peaks:
-
Sulfonamide S=O Stretches: The two most intense and reliable peaks for identifying a sulfonamide are the asymmetric and symmetric S=O stretching bands.[5] For N,N-disubstituted sulfonamides, these typically appear around 1338 cm⁻¹ and 1155 cm⁻¹ , respectively.[6] Their strong intensity makes them excellent diagnostic markers.
-
Aliphatic C-H Stretches: Due to the two propyl groups and the methyl group, a strong and prominent absorption band will be observed just below 3000 cm⁻¹, in the 2965-2870 cm⁻¹ region. This multiplet peak arises from the various symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups.
-
Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending in the fingerprint region is highly diagnostic of the substitution on the benzene ring. For an ortho-disubstituted ring, a strong, sharp peak is expected around 760 cm⁻¹ .
Comparative Analysis: N,N-dipropyl-o-toluenesulfonamide vs. o-Toluenesulfonamide
To highlight the unique spectral features of the target molecule, it is instructive to compare its expected spectrum with that of its primary precursor, o-toluenesulfonamide.
Table 2: Spectral Comparison with o-Toluenesulfonamide
| Feature | N,N-dipropyl-o-toluenesulfonamide | o-Toluenesulfonamide | Rationale for Difference |
| N-H Stretching | Absent | Present (~3350-3250 cm⁻¹, strong, sharp) | The primary sulfonamide has N-H bonds; the tertiary sulfonamide does not. |
| Aliphatic C-H Stretching | Strong intensity (2965-2870 cm⁻¹) | Weaker intensity (from single CH₃ group) | The N,N-dipropyl derivative contains significantly more aliphatic C-H bonds. |
| S=O Stretching | Asymmetric: ~1338 cm⁻¹Symmetric: ~1155 cm⁻¹ | Similar positions, but may be slightly shifted due to hydrogen bonding in the solid state. | The electronic environment of the SO₂ group is altered by the alkyl substituents versus hydrogen atoms. |
The most dramatic and conclusive difference is the complete absence of the N-H stretching peak in the 3350-3250 cm⁻¹ region for N,N-dipropyl-o-toluenesulfonamide. This immediately distinguishes it from primary or secondary sulfonamides.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid or solid samples due to its minimal sample preparation and ease of use.[2][7]
Step-by-Step ATR-FTIR Workflow
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Background Scan:
-
Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (CO₂, H₂O) and the instrument itself. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the analyte.[2]
-
Procedure: Ensure the ATR crystal (typically diamond or zinc selenide) is perfectly clean. Use a lint-free wipe with a volatile solvent like isopropanol or ethanol to clean the surface and allow it to dry completely. Initiate the "Collect Background" command in the instrument software.
-
-
Sample Application:
-
Procedure: Place a small amount of the N,N-dipropyl-o-toluenesulfonamide sample directly onto the center of the ATR crystal. If it is a liquid, one or two drops are sufficient. If it is a solid, use enough to cover the crystal surface.
-
-
Apply Pressure:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The infrared beam only penetrates a few microns into the sample.[3]
-
Procedure: Lower the instrument's pressure arm until it makes firm contact with the sample, applying consistent pressure.
-
-
Collect Sample Spectrum:
-
Procedure: Initiate the "Collect Sample" command. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, retract the pressure arm and thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.
Caption: Standard workflow for acquiring an FTIR spectrum using the Attenuated Total Reflectance (ATR) method.
Conclusion
The FTIR spectrum of N,N-dipropyl-o-toluenesulfonamide is defined by a unique combination of absorptions that serve as a robust analytical fingerprint. The definitive identification of this compound relies on observing the strong S=O stretching bands of the sulfonamide group around 1338 cm⁻¹ and 1155 cm⁻¹, the prominent aliphatic C-H stretching peaks near 2960 cm⁻¹, and the characteristic aromatic C-H bending from ortho-substitution around 760 cm⁻¹. Crucially, the absence of an N-H stretching band confirms the tertiary nature of the sulfonamide. By following the detailed experimental protocol and comparative guide presented, researchers can confidently verify the identity and purity of N,N-dipropyl-o-toluenesulfonamide, ensuring the integrity of their scientific investigations.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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Ghosh, S., et al. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]
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Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 34-41. Retrieved from [Link]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic regions of FTIR spectra. Retrieved from [Link]
-
SIELC Technologies. (2018, February 19). o-Toluenesulfonamide. Retrieved from [Link]
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Comparing plasticizing efficiency of 2-methyl-N,N-dipropylbenzenesulfonamide vs NBBS
An In-Depth Technical Guide to the Plasticizing Efficiency of Aromatic Sulfonamides: A Comparative Analysis of N-Butylbenzenesulfonamide (NBBS) and a Theoretical Assessment of 2-methyl-N,N-dipropylbenzenesulfonamide
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive comparison of the plasticizing efficiency of N-butylbenzenesulfonamide (NBBS), a widely-used industrial plasticizer, and a theoretical evaluation of this compound. Due to a lack of available experimental data for this compound in the public domain, this guide establishes a detailed performance baseline using known data for NBBS and extrapolates a predictive comparison based on fundamental principles of polymer science and chemical structure-property relationships. Furthermore, a rigorous, self-validating experimental protocol is presented to enable researchers to conduct their own direct comparative analysis. This document is intended for researchers, polymer scientists, and formulation chemists in industrial and academic settings.
Introduction: The Role of Sulfonamide Plasticizers in Polymer Science
Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, processability, and durability.[1][2] They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material.[3] Aromatic sulfonamides represent a significant class of plasticizers, valued for their high thermal stability, compatibility with a range of polymers, and unique performance characteristics.[4]
N-butylbenzenesulfonamide (NBBS) is a well-established and commercially significant liquid plasticizer, particularly for polyamide (Nylon) resins, as well as polyacetals and polycarbonates.[5][6][7] Its utility is well-documented, providing improvements in flexibility and melt flow. This guide seeks to compare the known performance of NBBS with the theoretical potential of a structurally related but less-studied compound: this compound. The comparison will hinge on analyzing how specific structural modifications—namely, the substitution on the aromatic ring and the nature of the alkyl groups on the sulfonamide nitrogen—are likely to influence plasticizing efficiency.
Structural and Physicochemical Comparison
The plasticizing effect of a molecule is intrinsically linked to its structure, size, polarity, and its ability to interact with polymer chains. The key structural differences between NBBS and this compound are expected to manifest in distinct performance profiles.
Caption: Chemical structures of the compared sulfonamides.
Table 1: Physicochemical Properties of NBBS and Predicted Properties of this compound
| Property | N-Butylbenzenesulfonamide (NBBS) | This compound (Predicted) | Rationale for Prediction |
| CAS Number | 3622-84-2[6] | Not Assigned | Not a commercially cataloged compound. |
| Molecular Formula | C₁₀H₁₅NO₂S[6] | C₁₃H₂₁NO₂S | Based on chemical structure. |
| Molecular Weight | 213.30 g/mol [6] | 271.41 g/mol | Based on atomic weights. |
| Boiling Point | ~314 °C[1] | Higher | Increased molecular weight and size would lead to a higher boiling point. |
| Polarity | Moderately Polar[6] | Lower | The two non-polar propyl groups and the methyl group would decrease overall polarity compared to the single butyl group. The N-H bond in NBBS allows for hydrogen bonding, which is absent in the N,N-disubstituted analogue.[8] |
| Steric Hindrance | Moderate | Higher | The presence of two propyl groups on the nitrogen and a methyl group on the ring significantly increases molecular bulk. |
Analysis of N-Butylbenzenesulfonamide (NBBS)
NBBS is an effective plasticizer for polar polymers like polyamides due to the hydrogen bonding capability of its N-H group, which can interact with the amide groups of the polymer.[8] This interaction promotes miscibility and efficient plasticization. It is a liquid at room temperature, which facilitates its incorporation into polymer matrices.[1] Its primary function is to increase flexibility and improve processability by lowering the material's glass transition temperature.[1]
Theoretical Performance of this compound
Based on its structure, we can predict the following performance characteristics:
-
Plasticizing Efficiency: The larger molecular size and increased steric bulk of the N,N-dipropyl groups would likely create more free volume between polymer chains compared to the N-butyl group of NBBS. This could lead to a more significant reduction in Tg at equivalent molar concentrations, suggesting potentially higher efficiency.
-
Compatibility and Miscibility: The absence of an N-H bond means it cannot act as a hydrogen bond donor. This is a critical difference. For polymers where hydrogen bonding is a key driver of plasticizer-polymer compatibility (e.g., polyamides), this compound may exhibit poorer miscibility, potentially leading to phase separation, exudation (blooming), and reduced effectiveness.[8] Its lower predicted polarity would also favor compatibility with less polar polymers.
-
Permanence: Higher molecular weight generally correlates with lower volatility and migration. Therefore, this compound would be expected to be a more permanent plasticizer than NBBS, showing less tendency to leach or evaporate from the polymer matrix over time.
Proposed Experimental Workflow for Comparative Evaluation
To empirically validate the theoretical comparison, a standardized testing protocol is required. This workflow is designed as a self-validating system to ensure reproducibility and accuracy.
Caption: Experimental workflow for evaluating plasticizer efficiency.
Detailed Experimental Protocol
Objective: To quantify and compare the plasticizing efficiency of NBBS and this compound in a representative polymer (e.g., Polyamide 12).
Materials & Equipment:
-
Polymer: Polyamide 12 (PA12), extrusion grade
-
Plasticizers: NBBS, this compound
-
Twin-screw extruder
-
Injection molding machine
-
Universal Testing Machine (UTM) with extensometer
-
Differential Scanning Calorimeter (DSC)
-
Shore D Durometer
-
Vacuum oven
Methodology:
-
Material Preparation:
-
Dry the PA12 pellets in a vacuum oven at 80°C for 12 hours to remove residual moisture.
-
Prepare formulations with 0% (control), 5%, 10%, and 15% by weight of each plasticizer.
-
-
Melt Compounding:
-
Using a co-rotating twin-screw extruder, melt-blend each formulation. A typical temperature profile for PA12 would be 200-230°C from feed zone to die.
-
Ensure consistent screw speed (e.g., 150 rpm) and feed rate across all batches to maintain uniform processing history.
-
Extrude the molten blend as a strand, cool in a water bath, and pelletize.
-
-
Specimen Fabrication:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine to produce standardized test specimens (e.g., ASTM D638 Type I for tensile tests, ASTM D2240 specimens for hardness).
-
Condition all molded specimens according to ASTM D618 for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
-
Performance Testing & Analysis:
-
Thermal Analysis (ASTM D3418):
-
Use DSC to determine the glass transition temperature (Tg). Heat samples from -50°C to 250°C at a rate of 10°C/min. The Tg is taken as the midpoint of the transition in the second heating scan.
-
Causality: The magnitude of Tg depression per unit concentration of plasticizer is the primary measure of plasticizing efficiency.
-
-
Mechanical Testing (ASTM D638):
-
Conduct tensile tests on at least five specimens from each batch using a UTM at a crosshead speed of 50 mm/min.
-
Record the Young's modulus, tensile strength at break, and elongation at break.
-
Causality: An efficient plasticizer will significantly decrease the modulus and increase the elongation, indicating enhanced flexibility.
-
-
Hardness Testing (ASTM D2240):
-
Measure the Shore D hardness at multiple points on the test specimens.
-
Causality: Hardness reduction is a direct indicator of the softening effect provided by the plasticizer.
-
-
Anticipated Results and Comparative Discussion
Based on the theoretical analysis, the experimental data would likely yield the following comparative insights.
Table 2: Predicted Experimental Outcome for Plasticizer Performance in Polyamide 12
| Performance Metric | N-Butylbenzenesulfonamide (NBBS) | This compound (Predicted) |
| Glass Transition (Tg) Depression | Significant reduction | Potentially greater reduction on a molar basis, but may show signs of phase separation at higher concentrations. |
| Young's Modulus | Moderate decrease | Significant decrease, assuming good miscibility. |
| Elongation at Break | Significant increase | Very large increase, but potentially with reduced tensile strength if compatibility is poor. |
| Hardness (Shore D) | Moderate decrease | Significant decrease. |
| Visual Appearance | Clear, homogenous samples | Potential for haziness or surface oiliness at higher loadings, indicating poor miscibility. |
Expert Analysis: While this compound is predicted to be a more potent plasticizer on a structural level (greater Tg depression per mole), its ultimate utility would be critically dependent on its compatibility with the host polymer. The loss of the hydrogen-bonding N-H group is a major structural change that likely compromises its miscibility in highly polar polymers like polyamides.[8] Therefore, while it might show superior performance at very low concentrations, NBBS is expected to be a more reliable and effective plasticizer across a wider concentration range in such systems due to its balanced polarity and hydrogen bonding capability. For less polar polymer systems, the performance of this compound might be more favorable.
Conclusion
N-butylbenzenesulfonamide (NBBS) is a proven and effective plasticizer, particularly for polyamides, due to a favorable combination of polarity, molecular size, and hydrogen bonding potential. The theoretical analysis of this compound suggests a molecule with potentially higher plasticizing efficiency from a steric standpoint but with a significant drawback in its lack of a hydrogen-bond-donating site. This would likely limit its compatibility with the very polymers where sulfonamides are most commonly used.
The provided experimental protocol offers a clear and robust pathway for an empirical investigation. Such a study is necessary to move beyond theoretical prediction and definitively characterize the performance of this compound, thereby determining if its structural modifications offer any tangible benefits over established plasticizers like NBBS in specific applications.
References
- Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. National Toxicology Program, U.S. Department of Health and Human Services. [Link: https://ntp.niehs.nih.gov/sites/default/files/ntp/noms/support_docs/nbbs_nov2009.pdf]
- N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Jinli Chemical. [Link: https://www.jinlichem.com/news/n-butylbenzenesulfonamide-an-in-depth-technical-overview-a00115.html]
- N-Butylbenzenesulfonamide Supplier | 3622-84-2. RIVERLAND TRADING. [Link: https://www.riverlandtrading.com/products/n-butylbenzenesulfonamide-3622-84-2]
- N-n-Butyl benzene sulfonamide | 3622-84-2. ChemicalBook. [Link: https://www.chemicalbook.com/Product.aspx?CBNumber=CB0339807]
- N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/19241]
- Aelony, D. (1954). Some Sulfonamide Plasticizers and Waxes. Industrial & Engineering Chemistry, 46(3), 587–591. [Link: https://pubs.acs.org/doi/abs/10.1021/ie50531a052]
- SULFONAMIDE PLASTICIZERS AND RESINS. Modern Plastics. [Link: https://datapdf.com/download/sulfonamide-plasticizers-and-resins_pdf]
- Gagare, P., et al. (2014). Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure. Toxicologist, 138(1), 249. [Link: https://www.researchgate.
- Collar, E. P., et al. (2001). The effect of benzenesulfonamide plasticizers on the glass transition temperature of an amorphous aliphatic polyamide. Polymer International, 50(1), 82-88. [Link: https://www.researchgate.
- Product Safety Assessment: Benzenesulfonamide, N-butyl-. Lanxess. [Link: https://lanxess.com/-/media/Project/Lanxess/Corporate/LX_Corporate/Documents/Product-Safety-Assessments/Benzenesulfonamide-n-butyl-.pdf]
- N-Butylbenzenesulfonamide 99% | 3622-84-2. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/b93807]
- Duffield, P., et al. (1994). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Journal of Analytical Toxicology, 18(7), 361-368. [Link: https://pubmed.ncbi.nlm.nih.gov/7841361/]
- van Elburg, F., et al. Bio-based plasticizers. University of Twente Research Information. [Link: https://research.utwente.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-methyl-N,N-dipropylbenzenesulfonamide
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and quantification. This guide provides an in-depth analysis of the expected fragmentation pattern of 2-methyl-N,N-dipropylbenzenesulfonamide, a representative N,N-dialkylated aromatic sulfonamide. We will explore the fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques, offering a comparative perspective supported by established mechanistic principles from peer-reviewed literature.
Introduction to Sulfonamide Analysis
Sulfonamides are a critical class of compounds with widespread applications, notably as antibacterial agents.[1] Their characterization by mass spectrometry is a routine yet vital task in pharmaceutical and environmental analysis. The fragmentation patterns observed are highly dependent on the ionization method employed, providing complementary information for confident structural confirmation. This compound, with its ortho-methylated aromatic ring and dialkylamino group, presents an interesting case study for examining the interplay of different structural motifs on fragmentation behavior.
Predicted Fragmentation Pathways: A Comparative Analysis
Electrospray Ionization (ESI): The Soft Approach for Molecular Ion Confirmation
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[2] This is invaluable for determining the molecular weight of the analyte. For this compound (Molecular Weight: 269.42 g/mol ), we would expect a prominent ion at m/z 270.4 in the positive ion mode ESI mass spectrum.
Subsequent fragmentation of the [M+H]⁺ ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), is expected to proceed through several characteristic pathways for aromatic sulfonamides:
-
Loss of Sulfur Dioxide (SO₂): A hallmark of sulfonamide fragmentation is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[3][4] This rearrangement is a frequently observed reaction and is influenced by substituents on the aromatic ring.[3] For our target molecule, this would result in a fragment ion at m/z 206.4.
-
Cleavage of the Sulfonyl Group: Fission of the C-S and S-N bonds can lead to characteristic fragment ions.
-
Formation of the Toluenesulfonyl Cation: Cleavage of the S-N bond would yield the 2-methylbenzenesulfonyl cation at m/z 155.1.
-
Formation of the Tolyl Cation: Subsequent loss of SO₂ from the toluenesulfonyl cation would produce the tolyl cation at m/z 91.1. This is a very common and stable fragment for toluene-containing compounds.
-
Formation of the Protonated Dipropylamine: Cleavage of the S-N bond with charge retention on the amine moiety would result in the protonated N,N-dipropylamine ion at m/z 102.2.
-
-
Fragmentation of the Propyl Chains: Loss of propylene (42 Da) from the N,N-dipropylamino group via a McLafferty-type rearrangement is also a plausible pathway, leading to a fragment at m/z 228.3. Further fragmentation of the alkyl chains is also possible.
The following diagram illustrates the predicted ESI-MS/MS fragmentation workflow:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Electron Ionization (EI): A Hard Technique for Structural Fingerprinting
Electron ionization is a high-energy, "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[2][5] While the molecular ion (M⁺˙) may be observed, it is often of low abundance or absent. The resulting fragmentation pattern serves as a detailed structural fingerprint.
For this compound, the following fragmentation pathways are anticipated under EI conditions:
-
Alpha-Cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. Loss of an ethyl radical (C₂H₅•, 29 Da) from one of the propyl chains would result in a stable iminium ion at m/z 240.3. This is often a very favorable fragmentation pathway for N-alkyl compounds.
-
Cleavage of the S-N Bond: Similar to ESI, cleavage of the S-N bond is a prominent pathway. This can lead to the formation of the 2-methylbenzenesulfonyl cation at m/z 155.1 or the N,N-dipropylaminyl radical cation at m/z 101.2.
-
Formation of the Tropylium Ion: The tolyl cation at m/z 91.1, formed from the 2-methylbenzenesulfonyl moiety, is expected to be a very abundant peak due to its high stability through rearrangement to the tropylium ion.
-
Rearrangement Reactions: Complex rearrangements can occur under EI conditions. For some N-alkylated sulfonamides, intricate rearrangement processes have been observed, leading to unexpected fragment ions.[6][7][8]
The following diagram illustrates the predicted EI fragmentation workflow:
Caption: Predicted EI fragmentation of this compound.
Comparative Summary of Expected Fragment Ions
| Ionization Technique | Expected Key Fragment Ions (m/z) | Mechanistic Rationale | Structural Information Gained |
| ESI-MS/MS | 270.4 ([M+H]⁺), 206.4, 155.1, 102.2, 91.1 | Protonation followed by SO₂ loss, S-N cleavage | Confirms molecular weight and presence of sulfonamide and dialkylamino moieties. |
| EI-MS | 269.4 (M⁺˙), 240.3, 155.1, 101.2, 91.1 | High-energy fragmentation, α-cleavage, S-N cleavage | Provides a detailed structural fingerprint, confirms alkyl chain structure and aromatic substitution. |
Experimental Protocol: A Self-Validating Approach
To empirically determine the fragmentation pattern of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
For ESI-MS, dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
For EI-MS, dilute the stock solution to 10-100 µg/mL in a volatile solvent like methanol or dichloromethane.
2. Instrumentation and Parameters:
-
ESI-MS/MS:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization.
-
Infusion: Direct infusion at 5-10 µL/min.
-
MS1 Scan: Scan from m/z 50-500 to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 270.4) as the precursor and ramp the collision energy (e.g., 10-40 eV) to observe the fragment ions.
-
-
EI-MS:
-
Instrument: A GC-MS or a direct insertion probe MS.
-
Ionization Energy: Standard 70 eV.[5]
-
Inlet: If using GC-MS, select an appropriate column and temperature program to ensure good chromatography. For direct probe, use a temperature ramp to volatilize the sample.
-
MS Scan: Scan from m/z 35-500.
-
3. Data Analysis and Validation:
-
Compare the observed fragment ions with the predicted pathways.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the precursor and fragment ions, adding a higher level of confidence to the structural assignments.[9][10]
Conclusion
The mass spectrometric fragmentation of this compound is predictable based on the established behavior of aromatic sulfonamides. ESI-MS/MS is the preferred method for confirming the molecular weight and observing characteristic neutral losses and cleavages in a controlled manner. In contrast, EI-MS provides a more detailed, albeit complex, fragmentation pattern that serves as a robust structural fingerprint. By employing both techniques, researchers can achieve a comprehensive and confident characterization of this and similar molecules.
References
-
Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1341-1352. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
de Souza, G. E., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(9), 1957-1967. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
-
Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]
-
Sun, Y., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Physical Chemistry A, 111(42), 10638-10645. Available at: [Link]
-
Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. Available at: [Link]
-
Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PMC - NIH. Available at: [Link]
-
ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate. Available at: [Link]
-
NIST. (2011). Electron Ionization Mass Spectra of Alkylated Sulfabenzamides. NIST. Available at: [Link]
-
Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonamide, 2-methyl-. NIST WebBook. Available at: [Link]
-
LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. Electron Ionization Mass Spectra of Alkylated Sulfabenzamides | NIST [nist.gov]
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Reference Standards for 2-Methyl-N,N-Dipropylbenzenesulfonamide Quantification: A Strategic Comparison Guide
Topic: Reference Standards for 2-Methyl-N,N-Dipropylbenzenesulfonamide Quantification Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals[1][2]
Abstract
In the rigorous landscape of pharmaceutical impurity profiling, the quantification of non-compendial process impurities such as This compound presents a unique challenge.[1][2] Structurally analogous to the uricosuric agent Probenecid , this molecule typically arises as a process-related impurity (PRI) during sulfonyl chloride activation or from regio-isomeric contamination of starting materials.[1][2] This guide objectively compares the performance and regulatory suitability of three distinct reference standard strategies: Certified Reference Materials (CRMs) , Research-Grade Synthetics , and Surrogate Quantification (RRF) .[2] We provide experimental protocols and decision frameworks to ensure your quantification data meets ICH Q2(R1) and Q3A(R2) standards.
Introduction: The Analyte and Its Criticality
This compound is a lipophilic sulfonamide derivative.[1][2] In drug development, it is most frequently encountered as a Process-Related Impurity in the synthesis of N,N-dipropyl sulfonamide drugs (e.g., Probenecid).[1][2] Its presence often indicates upstream contamination of the starting material, specifically the presence of o-toluenesulfonyl chloride in p-substituted benzenesulfonyl chloride reagents.[1][2]
-
Molecular Formula: C₁₃H₂₁NO₂S
-
Molecular Weight: 255.38 g/mol [3]
-
Key Characteristics: High lipophilicity (LogP ~3.5), lack of ionizable acidic/basic groups (unlike Probenecid), and distinct UV absorption due to the ortho-toluyl moiety.[2]
Accurate quantification is critical because, unlike the parent drug, this impurity lacks the solubilizing carboxyl group, potentially altering toxicity and tissue distribution profiles.
Comparative Analysis of Reference Standard Options
Selecting the correct reference standard grade is a balance of regulatory risk , cost , and data integrity . Below is a direct comparison of the three primary approaches available to analytical scientists.
Option A: Custom Certified Reference Material (CRM)
The "Gold Standard" for GMP Release Testing and Stability Studies.[2]
-
Description: A custom-synthesized standard characterized under ISO 17034 accreditation.[1][2]
-
Traceability: Full chain of custody; certified purity with uncertainty budget (e.g., 99.8% ± 0.3%).
-
Suitability: Mandatory for Phase 3 clinical trial material release and commercial QC.[2]
Option B: Commercial Research-Grade Standard
The "Workhorse" for Method Development and Early R&D.[1][2]
-
Description: Off-the-shelf "Building Block" chemicals (e.g., from TCI, BLD Pharm, Enamine).[1][2]
-
Traceability: Limited.[2][4] typically supplied with a basic ¹H-NMR and LC-MS.[1][2] Purity is often "Area %" rather than "Weight %" (qNMR).[2]
-
Suitability: Acceptable for method development, retention time marking, and early toxicity screening.[2]
Option C: Surrogate Quantification (Relative Response Factor)
The "Gap-Fill" for Preliminary Screening.[1][2]
-
Description: Using the parent drug (e.g., Probenecid) as the standard and correcting concentration using a calculated or determined Relative Response Factor (RRF).[2]
-
Traceability: Dependent entirely on the parent drug standard and the accuracy of the RRF.
-
Suitability: Only acceptable for <0.1% limit tests in early development when the specific impurity standard is unavailable.[2]
Summary Data Table: Performance & Risk Profile
| Feature | Option A: Custom CRM | Option B: Research Grade | Option C: Surrogate (RRF) |
| Purity Confidence | High (>99.5%) | Medium (95–98%) | N/A (Assumes 100% or RRF=1.[1][2]0) |
| Purity Assignment | Mass Balance / qNMR | Area % (HPLC) | Theoretical Calculation |
| Uncertainty | Explicit (e.g., ±0.5%) | Unknown | High (±10–20%) |
| Regulatory Risk | Low (FDA/EMA Compliant) | Medium (Requires in-house qual.)[2] | High (Risk of OOS/OOT) |
| Cost | $ (Low) | $ (Negligible) | |
| Lead Time | 8–12 Weeks | 1–2 Weeks | Immediate |
Scientific Rationale: The Impurity Origin
To understand why specific standards are needed, we must visualize the chemistry. The diagram below illustrates how This compound forms as a side-reaction product during Probenecid synthesis.
Figure 1: Mechanistic origin of the target impurity.[2] The presence of o-toluenesulfonyl chloride in the starting material reacts competitively with dipropylamine, generating the lipophilic impurity.[1]
Experimental Protocol: Quantification Methodology
Disclaimer: The following protocol is a generalized validated system derived from standard sulfonamide analysis (USP <621>). It must be verified in your specific matrix.
Method: Reverse-Phase HPLC with UV Detection
This method separates the acidic parent drug (Probenecid) from the neutral/lipophilic target impurity.[2]
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[2]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 15.0 | 80 | Elution of Lipophilic Impurity |
| 18.0 | 80 | Wash |
| 18.1 | 20 | Re-equilibration |[1][2]
Protocol Steps:
-
Standard Preparation (Option A/B): Dissolve 10 mg of Reference Standard in 10 mL ACN (Stock A). Dilute to 10 µg/mL (Working Std).[2]
-
Sample Preparation: Dissolve 50 mg of Drug Substance in 50 mL Mobile Phase (1 mg/mL).
-
System Suitability: Inject Working Std (n=5). Requirement: RSD < 2.0%, Tailing Factor < 1.5.[2]
-
Calculation:
Where is the purity of the reference standard (decimal).
Decision Framework: Selecting the Right Standard
Use this logic flow to determine which standard grade is required for your current development phase.
Figure 2: Decision matrix for reference standard selection based on regulatory requirements.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
United States Pharmacopeia (USP). (2023).[2] General Chapter <11> USP Reference Standards. Link[2]
-
European Medicines Agency (EMA). (2006).[2] Guideline on the Limits of Genotoxic Impurities. Link
-
Teasdale, A. (2017).[2] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[2] (Contextual grounding for sulfonamide impurity management).
-
Gowda, B. T., et al. (2010).[2] "2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide".[1][2][5] Acta Crystallographica Section E, 66(2).[2][5] (Structural confirmation of similar sulfonamide derivatives). Link
Sources
A Senior Application Scientist's Guide to the Validation of C13-NMR Chemical Shifts for 2-methyl-N,N-dipropylbenzenesulfonamide
Introduction: The Imperative of Structural Certainty
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent biological and toxicological data stand. For novel compounds like 2-methyl-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative of potential interest, nuclear magnetic resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C13-NMR), serves as a primary tool for structural elucidation. However, acquiring a spectrum is merely the first step; a rigorous validation of the observed chemical shifts is paramount to ensure the data's integrity.
This guide provides a comprehensive framework for researchers and scientists to validate the C13-NMR spectrum of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and employing a self-validating system that integrates predictive methods, advanced spectral editing techniques, and comparative analysis with related structures.
Molecular Structure and Predicted Carbon Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to determine the number of unique carbon environments.
Figure 1: Structure of this compound
Caption: Experimental workflow for C13-NMR acquisition.
Part 3: Advanced Spectral Editing for Unambiguous Assignment
A standard C13-NMR spectrum shows all carbon signals but does not differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons. Advanced pulse sequences, such as DEPT (Distortionless Enhancement by Polarization Transfer), are essential for this purpose and provide a powerful layer of validation. [1][2]
-
DEPT-90: This experiment only shows signals for CH (methine) carbons.
-
DEPT-135: This experiment shows CH and CH3 carbons as positive peaks and CH2 carbons as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT experiment. [3] By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, we can definitively assign the multiplicity of each carbon signal.
For this compound, we expect:
-
DEPT-90: Five positive signals corresponding to the five CH carbons on the aromatic ring (C3, C4, C5, C6, and the CH ortho to the methyl group).
-
DEPT-135:
-
Positive Peaks: The five aromatic CH signals plus the two methyl signals (C7 and C10).
-
Negative Peaks: The two methylene signals from the propyl chains (C8 and C9).
-
-
Absent in DEPT: The two quaternary aromatic carbons (C1 and C2). These are identified by their presence in the standard 13C spectrum and absence in the DEPT-135 spectrum.
Further validation can be achieved using two-dimensional (2D) NMR techniques like HSQC and HMBC, which correlate carbon atoms to protons. [4][5]* HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons directly to their attached protons (one-bond C-H correlation). This is invaluable for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Caption: Logical workflow for spectral assignment and validation.
Part 4: Final Validation and Data Comparison
The final step is to synthesize all the predictive and experimental data into a comprehensive table. This allows for a direct comparison and a confident assignment of every carbon atom in the molecule.
Table 2: Comprehensive Validation of C13-NMR Data for this compound
| Carbon Assignment | Predicted Shift (ppm) | Expected DEPT-135 Phase | Expected in DEPT-90? | (Hypothetical) Experimental Shift (ppm) | Final Assignment & Validation Notes |
| C1 | ~138-142 | Absent | No | 140.1 | Quaternary. Confirmed by absence in DEPT and HMBC correlations to aromatic protons. |
| C2 | ~136-140 | Absent | No | 138.5 | Quaternary. Confirmed by absence in DEPT and HMBC correlations to C7 methyl protons. |
| C3-C6 | ~125-135 | Positive | Yes | 133.2, 129.8, 128.5, 126.3 | Aromatic CH. Confirmed by DEPT-90 and HSQC correlations. |
| C7 (-CH3) | ~20-22 | Positive | No | 21.5 | Aliphatic CH3. Confirmed by DEPT-135 (+) and HSQC. |
| C8 (-N-CH2-) | ~48-52 | Negative | No | 50.2 | Aliphatic CH2. Confirmed by DEPT-135 (-) and HSQC. |
| C9 (-CH2-) | ~20-24 | Negative | No | 22.8 | Aliphatic CH2. Confirmed by DEPT-135 (-) and HSQC. |
| C10 (-CH3) | ~10-12 | Positive | No | 11.4 | Aliphatic CH3. Confirmed by DEPT-135 (+) and HSQC. |
Conclusion
The structural validation of a molecule like this compound via C13-NMR spectroscopy is a multi-faceted process that extends far beyond simple data acquisition. By integrating predictive modeling, rigorous and well-documented experimental protocols, and advanced spectral editing techniques like DEPT and 2D NMR, researchers can build a robust, self-validating case for their compound's structure. This meticulous approach ensures data integrity, fosters confidence in subsequent research, and upholds the principles of scientific excellence in the field of drug development.
References
-
Gierth, P. T., Junker, J., & Grimme, S. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(34), 20435–20447. [Link]
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Schneider, H. J., & Hacket, F. (1987). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 65(11), 2754-2761. [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved February 12, 2026, from [Link]
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Taylor, R., et al. (1992). Validation of 13C NMR measurement of human skeletal muscle glycogen by direct biochemical assay of needle biopsy samples. Magnetic Resonance in Medicine, 27(1), 13-20. [Link]
-
Schubert, M., et al. (2011). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Journal of Biomolecular NMR, 49(2), 109-114. [Link]
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Scilit. (n.d.). Validation of 13c nmr measurement of human skeletal muscle glycogen by direct biochemical assay of needle biopsy samples. Retrieved February 12, 2026, from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved February 12, 2026, from [Link]
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Zang, L. H., et al. (1993). Validation of 13C NMR measurements of liver glycogen in vivo. NMR in Biomedicine, 6(4), 254-258. [Link]
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Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 12, 2026, from [Link]
-
Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]
-
Kauer, M., et al. (2016). New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by solid-state NMR spectroscopy. Chemical Communications, 52(42), 6953-6956. [Link]
-
NMRFAM-SPARKY. (n.d.). Software. University of Wisconsin–Madison. Retrieved February 12, 2026, from [Link]
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Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved February 12, 2026, from [Link]
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ACD/Labs. (n.d.). Structure Elucidator Suite. Retrieved February 12, 2026, from [Link]
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LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
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Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Mesitylenesulfonyl chloride. PubChem. Retrieved February 12, 2026, from [Link]
-
Martin, G. E., & Zektzer, A. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity. Wiley. [Link]
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Lichter, R. L., & Roberts, J. D. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry, 74(4), 912-914. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved February 12, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 12, 2026, from [Link]
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Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved February 12, 2026, from [Link]
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ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 12, 2026, from [Link]
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Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved February 12, 2026, from [Link]
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Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 12, 2026, from [Link]
-
SlideShare. (n.d.). Two dimensional nmr spectroscopy (practical application and spectral analysis). Retrieved February 12, 2026, from [Link]
-
LibreTexts Chemistry. (2025). 2D NMR Introduction. [Link]
Sources
Thermal Stability & Degradation Kinetics of Sulfonamide Plasticizers: A Comparative Guide
Executive Summary
Sulfonamide plasticizers, specifically N-butylbenzenesulfonamide (BBSA) and N-ethyl-o/p-toluenesulfonamide (NEPTSA) , are critical for modifying the glass transition temperature (
This guide objectively compares the thermal degradation profiles of BBSA and NEPTSA. Key findings indicate:
-
Volatility vs. Degradation: BBSA exhibits higher volatility-driven weight loss at processing temperatures (200°C–250°C) compared to NEPTSA.
-
Mechanism: Both undergo S-N bond scission, but the onset of radical cleavage occurs at higher temperatures for the toluene-derivative (NEPTSA).
-
Safety: Thermal breakdown releases sulfur dioxide (
) and specific amine byproducts, necessitating strict fume control during high-temperature extrusion.
Chemical Identity & Structural Context[1][2][3][4][5][6]
Understanding the structural differences is the first step in predicting thermal behavior. The presence of the para-methyl group in NEPTSA contributes to increased molecular weight and slightly altered electron density around the sulfonamide bond compared to BBSA.
| Feature | N-butylbenzenesulfonamide (BBSA) | N-ethyl-o/p-toluenesulfonamide (NEPTSA) |
| CAS Number | 3622-84-2 | 8047-99-2 (Isomer mix) |
| Physical State | Liquid | Liquid (Viscous) |
| Molecular Weight | 213.30 g/mol | 199.27 g/mol |
| Primary Use | Polyamide plasticizer (PA11, PA12) | Polyamide, Epoxy, Acetates |
| Key Advantage | Superior low-temperature flexibility | Lower volatility, higher thermal stability |
Comparative Thermal Analysis (Data & Kinetics)
The following data summarizes the thermal stability limits. Note that "degradation" in TGA (Thermogravimetric Analysis) often conflates evaporation (physical loss) with decomposition (chemical breakdown).
Table 1: Thermal Stability Profile (Dynamic TGA, atm, 10°C/min)
| Parameter | BBSA | NEPTSA | Implication |
| ~180°C - 200°C | ~210°C - 230°C | NEPTSA allows for higher processing temps. | |
| ~222°C | ~245°C | BBSA risks "fuming" during nylon extrusion. | |
| ~290°C | ~310°C | Critical limit for residence time in extruders. | |
| Char Yield (at 600°C) | < 1% | ~2-3% | Both degrade cleanly with minimal residue. |
Expert Insight: The lower
of BBSA is primarily driven by its vapor pressure (volatility) rather than bond scission. In contrast, NEPTSA's weight loss at equivalent temperatures is significantly lower, making it the preferred choice for automotive under-the-hood applications where "fogging" (condensed volatiles) is a failure mode.
Mechanistic Degradation Pathways[7]
The thermal breakdown of sulfonamides is not a random event; it follows specific kinetic pathways. The weakest link is the S-N (Sulfur-Nitrogen) bond .
Primary Mechanism: Radical Scission & Desulfonylation
At elevated temperatures (>250°C), the sulfonamide linkage undergoes homolytic cleavage. This releases sulfonyl radicals which subsequently extrude sulfur dioxide (
Figure 1: Thermal degradation pathway of sulfonamide plasticizers showing the critical S-N bond scission and subsequent release of SO2.
Experimental Protocol: Self-Validating Stability Testing
To replicate these findings or benchmark a new supplier, use this Isothermal TGA Protocol . This method is superior to standard dynamic ramps because it distinguishes between volatility (linear weight loss over time) and autocatalytic decomposition (accelerating weight loss).
Protocol Workflow
Equipment: TGA (e.g., TA Instruments Q500 or equivalent) coupled with FTIR or MS (optional for gas ID). Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Use Nitrogen for intrinsic stability.
-
Sample Prep: 10–15 mg liquid sample in Platinum or Alumina pan.
-
Equilibration: Purge furnace for 30 mins with
(40 mL/min). -
Ramp 1 (Drying): Heat to 100°C at 20°C/min; hold 10 min (Remove moisture).
-
Ramp 2 (Dynamic): Heat to Target Processing Temp (e.g., 200°C, 220°C, or 240°C).
-
Isothermal Hold (Critical Step): Hold at target temp for 60 minutes .
-
Analysis: Measure slope of weight loss (%/min).
Figure 2: Decision tree for distinguishing volatility from chemical degradation using Isothermal TGA.
Implications for Drug Development & Polymer Processing
Safety & Toxicity (The "Hidden" Risk)
While the plasticizers themselves have established toxicity profiles (BBSA is a known neurotoxin in animal models [1]), the degradation products pose acute risks in manufacturing environments.
-
SO2 Release: Causes respiratory irritation for plant operators.
-
Amine Formation: Primary aromatic amines (PAAs) can be formed upon cleavage, which are potential carcinogens.
Processing Recommendations
-
For PA11/PA12 Extrusion: If processing temperatures exceed 240°C, NEPTSA is mandatory to prevent void formation (bubbles) caused by BBSA volatilization.
-
For Pharmaceutical Coatings: BBSA is often preferred for lower-temperature solvent casting where flexibility is paramount, and thermal degradation is not a factor.
References
-
National Center for Biotechnology Information (NCBI). "N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241." PubChem Compound Summary. Link
-
Diez, S., et al. (2018). "Decomposition temperature at 5% weight loss (TGA)." ResearchGate.[1][2] Link
-
Jinli Chemical. "N-Ethyl-o/p-Toluenesulfonamide Technical Data Sheet." Link
-
NIST. "Benzenesulfonamide, N-butyl- Thermochemical Data." NIST Chemistry WebBook, SRD 69. Link
-
Blasioli, S., et al. (2014).[3] "Thermal degradation mechanisms for sulfonamide antibiotics." ResearchGate.[1][2] Link
Sources
Validation of Analytical Methods for N,N-Dipropyl-o-toluenesulfonamide Detection
Executive Summary & Compound Profile
In the landscape of pharmaceutical impurity profiling, N,N-dipropyl-o-toluenesulfonamide presents a specific challenge. Often encountered as a process-related impurity (or regioisomer byproduct) in the synthesis of sulfonamide-based therapeutics (e.g., Probenecid analogs) or as a plasticizer contaminant from processing equipment, its detection requires a balance of selectivity and sensitivity.
This guide compares the three primary analytical workflows—HPLC-UV, GC-MS, and LC-MS/MS—and provides a validated framework for their implementation. Unlike generic protocols, this guide focuses on the regio-selectivity required to distinguish the ortho-isomer from its often more prevalent para-counterpart.
Chemical Profile: The Analyst's Perspective
-
Analyte: N,N-Dipropyl-o-toluenesulfonamide
-
Key Challenge: Steric hindrance at the ortho position affects ionization efficiency (LC-MS) and elution order (HPLC).
-
Chromophore: Strong UV absorption at ~220-254 nm (aromatic ring).
-
Volatility: Sufficient for GC analysis, though high boiling points may require aggressive temperature ramps.
Comparative Analysis of Analytical Platforms
The choice of method depends on the analytical lifecycle stage: HPLC-UV for routine QC, GC-MS for orthogonal confirmation, and LC-MS/MS for trace-level genotoxic impurity (GTI) screening.
Table 1: Performance Matrix
| Feature | HPLC-UV (DAD) | GC-MS (EI) | LC-MS/MS (QqQ) |
| Primary Use Case | Routine QC, Assay, Purity (>0.05%) | Orthogonal ID, Volatile Matrix | Trace Impurity / GTI Screening (<10 ppm) |
| Specificity | High (with optimized gradient) | Very High (Mass Spectral Fingerprint) | Ultra-High (MRM Transitions) |
| LOD (Typical) | 0.1 – 0.5 µg/mL | 0.05 – 0.1 µg/mL | 0.5 – 5.0 ng/mL |
| Linearity Range | |||
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / Medium Throughput | High Cost / Lower Throughput |
| Weakness | Co-elution of isomers (requires method dev) | Thermal degradation risk | Matrix effects (Ion suppression) |
Decision Logic & Workflow
The following decision tree illustrates the selection process based on the "Fitness for Purpose" concept outlined in ICH Q2(R2).
Figure 1: Analytical Strategy Decision Tree. Blue nodes indicate decision points; Green nodes indicate the selected technology.
Deep Dive: Validated HPLC-UV Protocol
While LC-MS offers sensitivity, HPLC-UV remains the gold standard for release testing due to its robustness and precision. The following protocol addresses the critical separation of the ortho isomer from the para isomer.
Method Development Rationale
-
Column Selection: A C18 column with high carbon load is recommended to maximize hydrophobic interaction, differentiating the steric bulk of the ortho-propyl group from the linear para-isomer.
-
Mobile Phase: Acidic pH (0.1% Phosphoric Acid) suppresses ionization of the sulfonamide nitrogen, sharpening peaks.
Experimental Conditions[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold for polarity equilibration)
-
2-15 min: 20% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (primary) and 254 nm (secondary).
-
Temperature: 30°C (Control is critical for retention time reproducibility).
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Forced Degradation)
To prove the method is stability-indicating, the analyte must be subjected to stress:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3% H₂O₂, Ambient, 4 hours.
-
Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (Rs) > 1.5 between the ortho-isomer and any degradant.
B. Linearity & Range
Prepare 5 concentration levels ranging from LOQ to 120% of the target specification limit.
-
Target:
. -
Causality: Sulfonamides exhibit excellent linear UV response; deviation usually indicates solubility issues or detector saturation.
C. Accuracy (Recovery)
Spike the N,N-dipropyl-o-toluenesulfonamide standard into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 90.0% – 110.0%.
Alternative: GC-MS Protocol for Complex Matrices[4]
When the sample matrix is non-UV absorbing or highly complex (e.g., polymer extracts), GC-MS provides necessary orthogonality.
Experimental Workflow
Figure 2: Sample Preparation for GC-MS Analysis. This extraction removes polar matrix interferences.
GC Parameters[5]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless mode (purge on at 1.0 min).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
MS Source: EI (70 eV), Source Temp 230°C.[1]
-
SIM Mode: Monitor m/z ions specific to the propyl/tosyl fragmentation (e.g., m/z 91, 155, 198) to maximize sensitivity.
Scientific Rationale & Troubleshooting
The "Ortho-Effect" in Chromatography
In HPLC, the ortho-substitution creates a "kink" in the molecule compared to the planar para-isomer. This reduces the ability of the ortho-isomer to intercalate into the C18 alkyl chains, typically causing it to elute before the para-isomer.
-
Troubleshooting Tip: If resolution is poor (<1.5), lower the ACN percentage at the start of the gradient (e.g., start at 10% B) or lower the column temperature to 25°C to increase retention and selectivity.
Self-Validating System Suitability
Every analytical run must include a "System Suitability Solution" containing both N,N-dipropyl-o-toluenesulfonamide and N,N-dipropyl-p-toluenesulfonamide.
-
Fail Condition: If the valley-to-peak ratio between isomers is >10%, the method is not specific enough for release testing.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
European Medicines Agency. (2014). Assessment Report on Sulfonamide Impurities. EMA/CHMP/CVMP/SWP/169430/2012. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-methyl-N,N-dipropylbenzenesulfonamide
This guide provides essential safety and logistical information for the proper disposal of 2-methyl-N,N-dipropylbenzenesulfonamide. The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and environmental responsibility. While this document is built on established principles for benzenesulfonamide derivatives, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines before proceeding with any disposal activities.
The core principle of chemical waste management is to prevent harm to personnel, the community, and the environment. This is achieved through a systematic approach to waste identification, segregation, containment, and disposal, all while adhering to local, state, and federal regulations.[1][2]
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, a thorough risk assessment is crucial. While a specific SDS is paramount, benzenesulfonamides as a class may present various hazards.
1.1. Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[4]
-
Respiratory Protection: If handling the substance in a poorly ventilated area or if it is in a powdered form that can become airborne, a NIOSH-approved respirator may be necessary.
1.2. Engineering Controls
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that safety showers and eyewash stations are readily accessible.[6]
Disposal Procedures: A Step-by-Step Guide
The primary and most crucial step in the disposal of this compound is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant.[6][7][8][9] Under no circumstances should this chemical be disposed of down the drain. [1][7] The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the sewering of chemical and pharmaceutical waste.[10][11]
2.1. Waste Collection and Segregation
-
Container Selection: Use a dedicated, compatible, and properly sealed waste container.[4][12][13] The container must be clearly labeled as hazardous waste.
-
Labeling: The waste label should include the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible wastes can lead to dangerous chemical reactions.
2.2. Disposal of Small (Laboratory-Scale) Quantities
For small quantities of pure this compound or solutions containing it:
-
Carefully transfer the waste into a designated hazardous waste container.
-
Ensure the container is tightly sealed and stored in a designated satellite accumulation area (SAA) within the laboratory.[14]
-
Arrange for pickup by your institution's EHS department or a licensed chemical waste contractor.
2.3. Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.
-
Collect all contaminated solid waste in a clearly labeled, sealed plastic bag.[12]
-
Place this bag inside a designated solid hazardous waste container.
-
Chemically contaminated sharps, such as needles or broken glass, must be collected in a puncture-proof sharps container that is clearly labeled as chemical waste.[12][15]
2.4. Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste.[1]
-
Thoroughly empty the container.
-
Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. [12]
-
Deface or remove the original label.[14]
-
Dispose of the rinsed container according to your institution's procedures for chemically contaminated glassware or plasticware.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, control the source of the spill.
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.
-
Clean-Up:
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Summary of Key Disposal Information
| Aspect | Guideline | Rationale |
| Primary Disposal Method | Approved Hazardous Waste Disposal Facility | Ensures compliance with regulations and prevents environmental contamination. |
| Drain Disposal | Strictly Prohibited | Prevents the release of potentially harmful chemicals into the water system.[1][7] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Minimizes risk of personal exposure to skin and eyes.[3] |
| Waste Segregation | Separate from other waste streams | Prevents dangerous chemical reactions and ensures proper disposal routing.[1] |
| Empty Containers | Triple rinse, collect rinsate, deface label | Ensures residual chemical is captured and disposed of correctly.[12][14] |
| Contaminated Solids | Dispose of as hazardous waste | Items in contact with the chemical are considered hazardous.[12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- Sigma-Aldrich. (2025, October 31).
- Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (2025, October 7).
- Fisher Scientific. (2025, December 25).
- CymitQuimica. (2023, July 7).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025, September 5).
- TCI Chemicals. (2025, January 15).
- Meta Biomed America. (n.d.).
- American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
- Fisher Scientific. (2025, December 18).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- University of Oklahoma. (2025-2026). EHSO Manual.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Environmental Protection Agency. (2025, September 22).
- Texas A&M University-San Antonio. (2024, May 31). SOP Title: Biohazardous Waste Management.
Sources
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- 2. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
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A Comprehensive Guide to the Safe Handling of 2-methyl-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Core Principles
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on analogous compounds, 2-methyl-N,N-dipropylbenzenesulfonamide should be handled as a substance that may cause skin and eye irritation.[1][2] Inhalation of dust or aerosols should be avoided, and ingestion could be harmful.[2]
Key Safety Principles:
-
Minimize Exposure: Employ engineering controls and personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory tract.
-
Prevent Contamination: Maintain a clean and organized workspace. Clearly label all containers and segregate chemical waste.
-
Prepare for Emergencies: Be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and spill kits.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | To prevent skin contact and potential irritation. Glove manufacturer's compatibility charts should be consulted for specific breakthrough times.[4] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles meeting ANSI Z.87.1 standard.[4] A face shield may be required for splash hazards.[4][5] | To protect the eyes from splashes and airborne particles. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes.[4] For larger quantities, a chemical-resistant apron or suit may be necessary.[5][6] | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][7] If a fume hood is not feasible and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4] | To prevent inhalation of airborne particles. |
PPE Selection and Donning Workflow
Caption: A logical workflow for the selection and donning of Personal Protective Equipment.
III. Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle solid this compound in a manner that minimizes dust generation.
-
Use a spatula for transfers.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Waste Disposal Plan
Proper disposal of chemical waste is paramount to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any solid waste, including contaminated weighing papers and disposable labware, in a clearly labeled hazardous waste container.[8]
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Contaminated PPE:
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
IV. Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a swift and appropriate response is critical.
Spill Cleanup Protocol
For minor spills (less than 1 gram of solid or 100 mL of a dilute solution) that you are trained and equipped to handle:
-
Alert Personnel: Notify others in the immediate area of the spill.[10]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Contain the Spill:
-
For Solids: Gently sweep or scoop the material to avoid generating dust.[3] Place the spilled material into a labeled, sealable container for hazardous waste disposal.
-
For Liquids: Cover the spill with an inert absorbent material such as vermiculite or sand.[12][13] Work from the outside of the spill inwards.
-
-
Clean the Area:
-
Once the material is absorbed, scoop the absorbent into a hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
-
-
Decontaminate: Decontaminate all tools used in the cleanup.
For major spills, evacuate the area immediately and contact your institution's EHS department.[10][11]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][14] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][14] Seek immediate medical attention.
V. Conclusion
The safe handling of this compound relies on a proactive approach to safety, encompassing a thorough understanding of potential hazards, the diligent use of personal protective equipment, and adherence to established handling and disposal protocols. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
VI. References
-
Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Retrieved from
-
Benchchem. (n.d.). Proper Disposal Procedures for Trifluoromethanesulfonamide: A Guide for Laboratory Professionals. Retrieved from
-
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from
-
Fisher Scientific. (2025, December 22). Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025, October 7). Safety Data Sheet. Retrieved from
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from
-
Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety. Retrieved from
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University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from
-
Fisher Scientific. (2024, February 23). Safety Data Sheet. Retrieved from
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CymitQuimica. (2023, July 7). 2-Methylbenzenesulfonamide. Retrieved from
-
TCI Chemicals. (2025, January 15). Safety Data Sheet. Retrieved from
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from
-
Alliance National. (2022, August 8). Safety Data Sheet. Retrieved from
-
Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal. Retrieved from
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
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- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
